beta-D-Glucose pentaacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | beta-D-Glucose pentaacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
454.00 to 456.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 18 °C | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
604-69-3, 3891-59-6 | |
| Record name | β-D-Glucose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Glucose pentaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-glucose pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of β-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of β-D-glucose pentaacetate. The information is curated for professionals in research and development who require precise data for experimental design, drug formulation, and quality control. All quantitative data is presented in a clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis and purification is provided.
Core Physical Properties
β-D-Glucose pentaacetate is a derivative of glucose in which all five hydroxyl groups are acetylated. It presents as a white to off-white crystalline powder.[1][2] This modification of the glucose molecule significantly alters its physical and chemical characteristics, making it a valuable intermediate in various chemical syntheses.
Quantitative Physical Data
The following table summarizes the key physical properties of β-D-glucose pentaacetate compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂O₁₁ | [3][4] |
| Molecular Weight | 390.34 g/mol | [3][4] |
| Melting Point | 130-132 °C | [4][5][6][7] |
| 135 °C | [3] | |
| 127-135 °C | [2] | |
| Boiling Point | ~452-456 °C at 760 mmHg | [3][4][6] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[5][7][8][9] | Insoluble in water.[5][7][8][9] |
| 1.5 mg/mL in water at 18 °C | [3] | |
| Chloroform: 0.1 g/mL, clear, colorless | [6][7] | |
| Optical Rotation | +4° to +6° (c=1 in chloroform, 20°C, 589 nm) | [2][10][11] |
| +5° (c=5 in chloroform) | [5][8] | |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Density | ~1.274 - 1.3 g/cm³ | [4][6][12] |
| LogP (Octanol/Water Partition Coefficient) | 0.63 | [3] |
Experimental Protocols
Synthesis and Purification of β-D-Glucose Pentaacetate
A common method for the synthesis of β-D-glucose pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst. The following protocol is a representative example.[13][14]
Materials:
-
D-glucose
-
Anhydrous sodium acetate (B1210297)
-
Acetic anhydride
-
Ice water
-
Methanol
Procedure:
-
Combine 5g of D-glucose and 4g of anhydrous sodium acetate in a 100 mL round-bottomed flask.[13]
-
Carefully add 25 mL of acetic anhydride to the flask.[13]
-
Heat the mixture to approximately 90-100°C for 90 minutes to 3 hours with occasional swirling to ensure thorough mixing.[13][15]
-
After the reaction is complete, cool the flask to room temperature.[13][15]
-
Slowly and carefully pour the reaction mixture into a beaker containing 250 mL of ice water while stirring. A white solid precipitate of β-D-glucose pentaacetate will form.[13][15]
-
Filter the crude product using vacuum filtration and wash it several times with distilled water to remove impurities.[13][15]
-
Dry the crude product under vacuum.[13]
-
For purification, recrystallize the crude product from a mixture of methanol and water (approximately 1:2 ratio).[13]
-
Filter the purified crystals, wash with cold ethanol, and dry thoroughly.[13][15]
Workflow for Synthesis and Purification of β-D-Glucose Pentaacetate
Caption: Workflow diagram illustrating the key steps in the synthesis and purification of β-D-glucose pentaacetate.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic compounds.
-
¹H NMR Spectrum: The proton NMR spectrum of β-D-glucose pentaacetate is complex, showing characteristic signals for the acetyl protons and the protons on the glucopyranose ring.[16][17]
-
¹³C NMR Spectrum: The carbon NMR spectrum provides distinct signals for the carbonyl carbons of the acetate groups and the carbons of the glucose backbone.[18]
Detailed spectral data and assignments can be found in various chemical databases and literature.[16][18][19]
This guide serves as a foundational resource for professionals working with β-D-glucose pentaacetate. The provided data and protocols are intended to support further research and development in the pharmaceutical and chemical sciences.
References
- 1. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 83-87-4 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 10. 302965000 [thermofisher.com]
- 11. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. β-D-Glucose pentaacetate | CAS#:3891-59-6 | Chemsrc [chemsrc.com]
- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 14. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 15. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 16. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Glucose pentaacetate(604-68-2) 13C NMR [m.chemicalbook.com]
- 19. rsc.org [rsc.org]
A Technical Guide to beta-D-Glucose Pentaacetate for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Synthesis, and Applications of a Versatile Glycosylation Building Block.
This technical guide provides a comprehensive overview of beta-D-glucose pentaacetate, a pivotal intermediate in carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize glycosylation strategies in their work. Herein, we detail its fundamental properties, provide a standard experimental protocol for its synthesis, and illustrate its role as a key chemical precursor.
Core Properties of this compound
This compound is a fully acetylated derivative of D-glucose. The presence of the five acetyl groups enhances the molecule's stability and solubility in organic solvents, making it a versatile precursor for the synthesis of a wide range of glycosides and other carbohydrate derivatives.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 604-69-3 | [2] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |
| Molecular Weight | 390.34 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 130-132 °C | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727); insoluble in water. | [4] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst. The following protocol describes a common method for its preparation.
Objective:
To synthesize this compound from D-glucose.
Materials:
-
D-glucose
-
Anhydrous sodium acetate (B1210297)
-
Acetic anhydride
-
Ice water
-
Methanol/water mixture for recrystallization
Procedure:
-
Combine D-glucose (5 g) and anhydrous sodium acetate (4 g) in a 100 mL round-bottomed flask.[5]
-
Carefully add acetic anhydride (25 mL) to the flask containing the glucose and sodium acetate.[5]
-
Heat the reaction mixture to approximately 90-100°C for 2 to 3 hours.[2][5] Occasional swirling is recommended to ensure thorough mixing of the reactants.[5]
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 250 mL of ice water while stirring. A white solid, the crude this compound, will precipitate.[2][5]
-
Collect the solid product by vacuum filtration and wash it with cold distilled water multiple times to remove any unreacted acetic anhydride and acetic acid.[2]
-
Dry the crude product under a vacuum.
-
For purification, recrystallize the crude product from a methanol and water mixture (approximately 1:2 ratio).[5]
-
Filter the purified crystals, dry them under vacuum, and determine the melting point and yield.
Key Applications in Research and Development
This compound serves as a crucial building block in various scientific and industrial applications:
-
Drug Development : It is extensively used in the synthesis of pharmaceutical compounds. The glycosylation of active pharmaceutical ingredients can improve their bioavailability and therapeutic efficacy.[1] It also acts as a precursor for creating prodrugs.[1]
-
Biochemical Research : This compound is a valuable tool for studying carbohydrate metabolism and enzyme activity.[1] It has also been utilized in studies exploring the mechanisms of insulin (B600854) secretion.[4][6]
-
Organic Synthesis : As a stable, protected form of glucose, it is a key starting material for the chemical synthesis of complex oligosaccharides and glycoconjugates.[7] In the presence of Lewis acids, it can function as a glycosyl donor to form simple glycosides or be converted into more reactive donors like glycosyl halides.[7]
-
Polymer Chemistry : The acetyl groups allow it to be used as a monomer in polymerization reactions for synthesizing acetylated polymers with specific properties for use in adhesives, coatings, and biomedical materials.[8]
Visualizing the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound, providing a clear visual representation of the experimental process.
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 604-69-3 | G-3000 [biosynth.com]
- 8. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
Solubility Profile of β-D-Glucose Pentaacetate: A Technical Guide for Researchers
Introduction
β-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, widely utilized as a key intermediate in the synthesis of glycosides and other carbohydrate derivatives. Its application extends to biochemical research, where it has been noted to stimulate insulin (B600854) release, and as a versatile starting material in drug development and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of β-D-glucose pentaacetate, detailed experimental protocols for solubility determination, and relevant biochemical pathway and workflow diagrams.
Core Data: Solubility of β-D-Glucose Pentaacetate
The solubility of β-D-glucose pentaacetate is influenced by the polarity of the solvent, with a general preference for polar aprotic and moderately polar solvents. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. It is important to note that quantitative data for this compound is not extensively published, and some reported values present discrepancies.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) | Citation(s) |
| Polar Protic Solvents | ||||||
| Water | H₂O | 18.02 | 100 | Insoluble (Qualitative) | Not Specified | [1][2][3] |
| 1.5 mg/mL | 18 | [4] | ||||
| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | Not Specified | [1][2][3][5][6] |
| Ethanol | C₂H₅OH | 46.07 | 78.4 | Soluble (in hot 95%) | Not Specified | [2][5] |
| Polar Aprotic Solvents | ||||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 78 mg/mL | Not Specified | [7] |
| 100 mg/mL | Not Specified | [8] | ||||
| Acetone | (CH₃)₂CO | 58.08 | 56 | Soluble (inferred) | Not Specified | [9] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | Data not available | - | |
| Nonpolar/Moderately Polar Solvents | ||||||
| Chloroform | CHCl₃ | 119.38 | 61.2 | 0.1 g/mL (clear, colorless) | Not Specified | [2][5][10][11][12] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Soluble (inferred) | Not Specified | [9] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Data not available | - | |
| Toluene | C₇H₈ | 92.14 | 110.6 | Data not available | - | |
| Hexane | C₆H₁₄ | 86.18 | 69 | Data not available | - |
Note on Conflicting Data: The solubility of β-D-glucose pentaacetate in water is reported both as "insoluble" by several chemical suppliers and quantitatively as 1.5 mg/mL at 18 °C in the PubChem database[1][2][3][4]. This discrepancy may arise from different experimental methodologies or definitions of "insoluble." Researchers should experimentally verify the aqueous solubility for their specific application.
Experimental Protocols
The following protocols provide standardized methods for determining the solubility of β-D-glucose pentaacetate.
Protocol 1: Gravimetric Method for Solubility Determination
This method is suitable for obtaining precise quantitative solubility data.
Materials:
-
β-D-Glucose pentaacetate
-
Selected solvent
-
Analytical balance (4-decimal place)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with 0.45 µm PTFE membrane)
-
Vials with screw caps
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of β-D-glucose pentaacetate to a pre-weighed vial.
-
Record the total mass of the vial and the compound.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the solution to stand at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed vial.
-
Record the mass of the vial and the filtered solution.
-
Evaporate the solvent from the filtered solution in an oven or vacuum oven until a constant weight of the dissolved solid is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/100 mL or mg/mL.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and accurate for determining solubility, especially for sparingly soluble compounds.
Materials:
-
β-D-Glucose pentaacetate
-
Selected solvent
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a standard stock solution: Accurately weigh a known amount of β-D-glucose pentaacetate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Generate a calibration curve: Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Prepare a saturated solution: Follow steps 1-6 of the Gravimetric Method to prepare a saturated solution of β-D-glucose pentaacetate in the solvent of interest at a specific temperature.
-
Sample analysis: After filtration, dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate solubility: Using the calibration curve, determine the concentration of β-D-glucose pentaacetate in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a compound like β-D-glucose pentaacetate.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Glucose-Stimulated Insulin Secretion (GSIS) Pathway
β-D-glucose pentaacetate is reported to stimulate insulin release[13]. While the precise mechanism for the pentaacetate is not fully elucidated in the literature, it is hypothesized to involve intracellular metabolism similar to glucose. The canonical GSIS pathway in pancreatic β-cells is depicted below.
Caption: The signaling cascade in a pancreatic β-cell leading to insulin secretion upon glucose stimulation.
References
- 1. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound CAS#: 83-87-4 [m.chemicalbook.com]
- 11. This compound | CAS#:83-87-4 | Chemsrc [chemsrc.com]
- 12. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. goldbio.com [goldbio.com]
A Technical Guide to High-Purity Beta-D-Glucose Pentaacetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity beta-D-glucose pentaacetate, a critical reagent in various research and development fields. This document outlines reputable suppliers, detailed analytical and experimental protocols, and explores its mechanism of action in stimulating insulin (B600854) secretion, providing a comprehensive resource for its application in the laboratory.
Sourcing High-Purity this compound
The quality and purity of this compound are paramount for reliable and reproducible experimental outcomes. For research and pharmaceutical applications, a purity of ≥98% is typically required, with many suppliers offering grades of ≥99%.[1] Below is a comparative table of reputable suppliers offering high-purity this compound.
| Supplier | Purity | Grade | CAS Number | Key Features |
| Thermo Scientific Chemicals | ≥98% | Research Grade | 604-69-3 | Offered under the Alfa Aesar and Acros Organics legacy brands. |
| Chem-Impex | ≥99% | Research Grade | 604-69-3 | Provides detailed specifications including appearance and optical rotation. |
| Ottokemi | 98% | For Synthesis | 604-69-3 | Indian manufacturer and exporter with worldwide shipping. |
| Muby Chemicals | - | - | 604-69-3 | Manufacturer and exporter with various quality certifications. |
| Biosynth | - | Research & Bulk | 604-69-3 | Specializes in carbohydrates and offers custom pack sizes. |
| Selleck Chemicals | 99.88% | Research Grade | 604-69-3 | Quality confirmed by NMR & HPLC. |
| GoldBio | - | Research Grade | 604-69-3 | Notes its use in increasing insulin secretion in rats. |
Analytical Protocols for Quality Assessment
Ensuring the purity and structural integrity of this compound is crucial. The following are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is commonly employed.
Methodology:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a higher aqueous concentration and increasing the acetonitrile concentration over time. A common mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the compound has some UV absorbance.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of this compound.
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis:
-
The spectrum will show characteristic peaks for the acetyl protons (around 2.0-2.2 ppm) and the protons of the glucose ring (typically between 3.8 and 5.8 ppm).
-
The anomeric proton (H-1) of the beta isomer is expected to appear as a doublet with a large coupling constant (J ≈ 8 Hz) due to its axial-axial coupling with H-2.
-
-
¹³C NMR Analysis:
-
The spectrum will display signals for the carbonyl carbons of the acetate (B1210297) groups (around 169-171 ppm), the methyl carbons of the acetate groups (around 20-21 ppm), and the carbons of the glucose ring (typically between 60 and 100 ppm).
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of the deuterated solvent.
Experimental Protocols for Research Applications
This compound is a valuable tool in metabolic research, particularly in studies of insulin secretion.
Synthesis and Purification of this compound
For researchers opting to synthesize the compound in-house, the following protocol can be followed.
Synthesis Workflow
Detailed Synthesis Protocol:
-
Reactants: Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.
-
Reaction: Add an excess of acetic anhydride to the flask. Heat the mixture with stirring (e.g., at 100°C for 2-3 hours).
-
Precipitation: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filtration and Washing: Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove unreacted acetic anhydride and acetic acid.
-
Drying: Dry the crude product under vacuum.
Purification by Recrystallization:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol details how to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Experimental Workflow for GSIS Assay
Detailed GSIS Protocol:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats or mice) using a collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Incubate groups of islets with:
-
KRB buffer with low glucose (negative control).
-
KRB buffer with high glucose (e.g., 16.7 mM) (positive control).
-
KRB buffer with low glucose and varying concentrations of this compound.
-
-
Sample Collection: After the incubation period (e.g., 1 hour), collect the supernatant from each group.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.
Signaling Pathway of this compound-Induced Insulin Secretion
This compound is thought to stimulate insulin secretion in pancreatic beta-cells through a mechanism that involves the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and a cascade of events culminating in insulin exocytosis.[2][3]
Signaling Cascade in Pancreatic Beta-Cells
The proposed mechanism suggests that this compound, either directly or after intracellular hydrolysis to glucose, leads to an increase in the ATP/ADP ratio within the beta-cell. This elevated ratio causes the closure of KATP channels. The closure of these channels reduces the outward flow of potassium ions, leading to depolarization of the cell membrane. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.[2][3]
This technical guide provides a foundational understanding for researchers and professionals working with high-purity this compound. By following the outlined protocols and understanding its mechanism of action, users can effectively incorporate this versatile compound into their research endeavors.
References
Fundamental differences between alpha and beta-D-Glucose pentaacetate
An In-depth Technical Guide on the Fundamental Differences Between alpha- and beta-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucose pentaacetate, a fully protected derivative of glucose, is a critical intermediate in carbohydrate synthesis and various biochemical studies.[1] It exists as two primary anomers, alpha (α) and beta (β), which, despite sharing the same molecular formula and connectivity, exhibit distinct stereochemistry at the anomeric carbon (C-1). This seemingly subtle structural variation leads to significant differences in their physical, chemical, and spectroscopic properties. Understanding these distinctions is paramount for researchers in glycobiology, medicinal chemistry, and materials science for controlling reaction outcomes and interpreting experimental data. This guide provides a comprehensive overview of the core differences between α- and β-D-Glucose pentaacetate, supported by quantitative data, detailed experimental protocols, and structural visualizations.
Structural and Stereochemical Distinctions
The fundamental difference between the alpha and beta anomers of D-glucose pentaacetate lies in the configuration of the acetate (B1210297) group at the anomeric carbon, C-1.[2][3] In the more stable chair conformation of the pyranose ring:
-
α-D-Glucose Pentaacetate : The anomeric acetate group is in the axial position (pointing down).
-
β-D-Glucose Pentaacetate : The anomeric acetate group is in the equatorial position (pointing up).
This stereochemical variance influences the molecule's overall shape, stability, and interaction with other molecules and analytical instruments. The β-anomer, with all its bulky acetate groups in the equatorial position, is sterically less hindered than the α-anomer, where the C-1 acetate is axial. However, due to the anomeric effect, the α-anomer is the thermodynamically more stable product.[4]
Comparative Physicochemical and Spectroscopic Data
The distinct three-dimensional structures of the anomers give rise to measurable differences in their physical and spectroscopic properties. These properties are crucial for identification and purity assessment.
Data Presentation
The following tables summarize the key quantitative differences between the two anomers.
Table 1: Physical Properties
| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |
| CAS Number | 604-68-2[5] | 604-69-3[6] |
| Molecular Formula | C₁₆H₂₂O₁₁[5] | C₁₆H₂₂O₁₁[6] |
| Molecular Weight | 390.34 g/mol [5] | 390.34 g/mol [6] |
| Appearance | White crystalline powder[1] | White to beige powder[7] |
| Melting Point | 111-114 °C[1] | 130-134 °C[1] |
| Specific Rotation [α]D | +100° to +103° (c=1, CHCl₃)[1] | +4° to +6° (c=1, CHCl₃)[1][8] |
Table 2: ¹H-NMR Spectroscopic Data (in CDCl₃)
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differentiator |
| H-1 (Anomeric) | ~6.33[9] | ~5.73 | The anomeric proton of the α-anomer is significantly downfield due to its axial orientation and the deshielding effect of the ring oxygen and the adjacent axial acetate group. |
| Acetyl Protons | ~2.02, 2.03, 2.05, 2.10, 2.19 | ~1.98, 2.01, 2.03, 2.08, 2.10 | Subtle differences in the chemical shifts of the five distinct acetyl methyl groups. |
Synthesis and Thermodynamic Stability
The selective synthesis of either the α- or β-anomer is a classic example of kinetic versus thermodynamic control in organic chemistry. The choice of catalyst is the deciding factor.[4]
-
β-Anomer Synthesis (Kinetic Control) : The acetylation of D-glucose using acetic anhydride (B1165640) with a basic catalyst , such as anhydrous sodium acetate or pyridine, at lower temperatures typically yields the β-anomer as the major product.[4][10] This is the kinetically favored product.
-
α-Anomer Synthesis (Thermodynamic Control) : Using an acidic catalyst , such as zinc chloride or other Lewis acids, promotes the formation of the more thermodynamically stable α-anomer.[4][11] Furthermore, the β-anomer can be converted into the α-anomer through a process called anomerization by treating it with an acid catalyst.[12]
Experimental Protocols
The following are representative protocols for the synthesis and characterization of each anomer.
Protocol 1: Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)
Objective: To synthesize the β-anomer using a basic catalyst.
Materials:
-
D-Glucose (anhydrous)
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Combine 10.0 g of anhydrous D-glucose and 8.0 g of anhydrous sodium acetate in a 250 mL round-bottom flask.[13]
-
Carefully add 50 mL of acetic anhydride to the flask.
-
Heat the mixture in a water bath at approximately 100°C for 2-3 hours with occasional swirling to ensure thorough mixing.[10]
-
Cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into 500 mL of ice water while stirring vigorously. A white solid will precipitate.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water (at least 3-4 times) to remove any remaining acetic acid and anhydride.
-
Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol. The pure β-D-glucose pentaacetate will crystallize upon cooling.[7]
-
Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: Determine the melting point and specific optical rotation. Acquire a ¹H-NMR spectrum to confirm the structure, paying close attention to the anomeric proton signal around 5.7 ppm.
Protocol 2: Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)
Objective: To synthesize the α-anomer using an acidic catalyst.
Materials:
-
D-Glucose (anhydrous)
-
Acetic Anhydride
-
Zinc Chloride (anhydrous, fused)
-
Ice water
-
Methanol (B129727) or Ethanol (for recrystallization)
Procedure:
-
In a fume hood, add 10.0 g of anhydrous D-glucose to 50 mL of acetic anhydride in a 250 mL flask.
-
Carefully add approximately 2.0 g of freshly fused, powdered anhydrous zinc chloride as the catalyst.
-
Warm the mixture gently on a water bath (around 40-50°C) with stirring for 1-2 hours. The reaction is exothermic.
-
Cool the reaction mixture and pour it into 500 mL of ice water, stirring vigorously to precipitate the product.
-
Filter the crude product, wash extensively with cold water, and dry.
-
Purification: Recrystallize the crude product from methanol or ethanol.
-
Characterization: Determine the melting point and specific optical rotation. The ¹H-NMR spectrum should show the characteristic anomeric proton signal for the α-anomer at approximately 6.3 ppm.
Conclusion
The fundamental differences between α- and β-D-glucose pentaacetate stem from the stereochemical orientation of the C-1 acetate group. This single variation dictates their thermodynamic stability and results in distinct physical properties, such as melting point and specific rotation, as well as unique spectroscopic signatures, particularly in ¹H-NMR. The selective synthesis of each anomer is readily controlled by the choice of an acidic (thermodynamic, α-product) or basic (kinetic, β-product) catalyst. For researchers and drug development professionals, a firm grasp of these differences is essential for the predictable synthesis of complex carbohydrates, the accurate interpretation of analytical data, and the design of stereochemically defined glycoconjugates.
References
- 1. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 5. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 10. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
The Dual Facets of Acetylated Glucose: From Endogenous Regulator to Synthetic Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and biological significance of acetylated glucose. The term "acetylated glucose" encompasses several distinct molecular classes, each with unique roles in biology and biomedical research. This document delineates these classes, covering endogenously produced O-acetylated monosaccharides, the pivotal role of N-acetylglucosamine (GlcNAc) in cellular signaling, the broader regulatory impact of protein acetylation fueled by glucose metabolism, and the application of synthetic acetylated glucose derivatives in drug development and research.
Endogenously O-Acetylated Monosaccharides
While less common in mammals than N-acetylation, O-acetylation of monosaccharides occurs in nature and plays specific biological roles. This modification involves the esterification of a hydroxyl group on the sugar with an acetyl group.
Natural Occurrence
O-acetylated monosaccharides are found across different domains of life:
-
Marine Invertebrates: 6-O-acetyl-D-glucose has been identified as a natural sugar in sea cucumbers of the genus Holothuria.[1][2]
-
Bacteria: 6-O-acetyl-D-glucose is a known metabolite in Escherichia coli.[3] Furthermore, O-acetyl groups are common modifications on bacterial exopolysaccharides, affecting their physical properties and biological interactions.[4]
-
Plants: O-acetylation is a frequent modification of polysaccharides in the plant cell wall, such as pectin (B1162225) and xylan.[5][6] This modification influences the physicochemical properties of these polymers. Additionally, 1-O-indole-3-acetyl-β-D-glucose serves as an unstable, high-energy intermediate in the metabolism of the plant hormone auxin.[7]
-
Complex Glycans: O-acetylation is a common modification of sialic acids, which are terminal sugars on many vertebrate glycans. This O-acetylation plays a crucial role in molecular recognition, influencing processes from immune responses to viral binding.[8][9][10]
Biological Roles
The biological functions of O-acetylated monosaccharides are diverse:
-
Bioactivity: 6-O-acetyl-D-glucose has demonstrated anti-inflammatory and anti-cancer properties in preliminary studies.[1]
-
Enzyme Substrates: This molecule is a specific substrate for the enzyme 6-acetylglucose deacetylase, making it essential for studying the kinetics and function of this enzyme.[2][11]
-
Structural and Functional Modification of Polysaccharides: In plants, the degree and position of O-acetylation on cell wall polysaccharides affect their hydrophobicity, gelling properties, and interactions with other polymers, thereby influencing cell wall architecture and digestibility.[5][6]
-
Modulation of Molecular Recognition: O-acetylation of sialic acids can create or mask binding sites for proteins, such as viral hemagglutinins or immune system receptors (e.g., Siglecs), thereby acting as a molecular switch in cell-cell interactions and pathogenesis.[10]
Methodologies for Analysis
The detection and quantification of endogenous O-acetylated monosaccharides in complex biological matrices typically require chromatographic separation coupled with mass spectrometry.
Experimental Protocol: General Workflow for O-Acetylated Monosaccharide Analysis by GC-MS
This protocol provides a general framework. Optimization is essential for specific matrices and target analytes.
-
Sample Preparation and Extraction:
-
Homogenize tissue or cell samples in a cold solvent, typically 80% methanol, to quench metabolic activity and precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet debris and proteins.
-
Collect the supernatant containing small molecule metabolites.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Derivatization:
-
To make the polar monosaccharides volatile for GC analysis, a two-step derivatization is performed.
-
Step 1 (Oxime Formation): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 30°C for 90 minutes. This step stabilizes the open-chain anomers of the sugars.
-
Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. This step replaces acidic protons on the remaining hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The native acetyl group remains intact.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes. An example program: start at 80°C, hold for 1 min, ramp to 190°C at 2.5°C/min, hold for 15 min, then ramp to 280°C at 20°C/min and hold for 10 min.[12]
-
Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown peaks or in selected ion monitoring (SIM) mode for targeted quantification of known acetylated sugars based on their specific fragmentation patterns.
-
-
Data Analysis:
-
Identify peaks by comparing retention times and mass spectra to those of authentic chemical standards (e.g., 6-O-acetyl-D-glucose).
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from the standards. An internal standard (e.g., mannitol) should be added at the beginning of the extraction process to correct for sample loss and derivatization inefficiency.[12]
-
N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation
Distinct from O-acetylation, N-acetylglucosamine (GlcNAc) is an amide derivative of glucose that is a fundamental building block and a key signaling molecule. Its attachment to serine and threonine residues of intracellular proteins, a process known as O-GlcNAcylation, is a critical regulatory post-translational modification.
Natural Occurrence and Biosynthesis
GlcNAc is ubiquitous in nature. It is the monomeric unit of chitin, the polymer that forms the exoskeletons of arthropods and the cell walls of fungi.[13] In vertebrates, it is a key component of complex glycans and glycosaminoglycans like hyaluronic acid.[14]
Intracellularly, the donor for O-GlcNAcylation, UDP-N-acetylglucosamine (UDP-GlcNAc), is synthesized via the Hexosamine Biosynthetic Pathway (HBP) . This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, making the level of UDP-GlcNAc a sensitive indicator of the cell's metabolic state.[15]
Biological Role of O-GlcNAcylation
O-GlcNAcylation is a dynamic and reversible modification catalyzed by two enzymes: O-GlcNAc transferase (OGT), which adds GlcNAc, and O-GlcNAcase (OGA), which removes it. This process regulates thousands of nuclear, cytoplasmic, and mitochondrial proteins.
-
Nutrient Sensing: Because the HBP integrates multiple metabolic inputs, O-GlcNAcylation levels fluctuate with nutrient availability, allowing cells to adapt their functions (e.g., transcription, signaling) to their metabolic state.[16]
-
Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, creating a complex interplay. They can be mutually exclusive, leading to a "yin-yang" relationship, or one modification can influence the other to fine-tune protein function.[5][17]
-
Regulation of Cellular Processes: O-GlcNAcylation is critically involved in regulating transcription, translation, protein stability, signal transduction, and cell cycle progression.[15][18] Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including diabetes, cancer, and neurodegeneration.[10]
Quantitative Data
The concentration of N-acetylglucosamine can vary depending on the biological matrix and physiological state.
| Analyte | Matrix | Concentration Range | Method | Reference |
| N-acetylglucosamine | Human Plasma | 20 - 1280 ng/mL | LC-MS/MS | [19] |
| N-acetylglucosamine | Biological Samples | LOD in low femtomol range | GC-MS/MS | [20] |
| LOD: Limit of Detection |
Methodologies for Analysis
A variety of robust methods exist for the detection and analysis of protein O-GlcNAcylation.
Experimental Protocol: Chemoenzymatic Labeling and Detection of O-GlcNAcylated Proteins
This protocol uses a mutant galactosyltransferase (Y289L GalT1) to specifically transfer an azide-modified galactose (GalNAz) onto O-GlcNAc residues. The azide (B81097) serves as a chemical handle for downstream detection via "click chemistry".[21]
-
Protein Extraction:
-
Lyse cells or tissues in a buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification.
-
Quantify total protein concentration using a standard assay (e.g., BCA).
-
-
Chemoenzymatic Labeling Reaction:
-
In a typical 50 µL reaction, combine:
-
50-100 µg of protein lysate
-
1X GalT1 reaction buffer (e.g., 25 mM HEPES, pH 7.9)
-
1 mM UDP-GalNAz (the azide-modified sugar donor)
-
~2.5 µg of purified Y289L GalT1 enzyme
-
-
Incubate the reaction at 4°C overnight or at 37°C for 1-2 hours.
-
-
Click Chemistry for Biotin (B1667282) Conjugation:
-
To the labeled lysate, add the click chemistry reagents:
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
-
Incubate at room temperature for 1-2 hours. This reaction covalently attaches biotin to the GalNAz-labeled proteins.
-
-
Detection and Analysis:
-
Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize all O-GlcNAcylated proteins. This provides a global view of O-GlcNAcylation levels.
-
Affinity Enrichment for Mass Spectrometry: Incubate the biotinylated lysate with streptavidin-conjugated beads to enrich for O-GlcNAcylated proteins. Elute the bound proteins and analyze by LC-MS/MS to identify specific O-GlcNAcylated proteins and map modification sites.[6]
-
Protein Acetylation Driven by Glucose Metabolism
Beyond O-GlcNAcylation, glucose metabolism is the primary source of the acetyl group for another critical post-translational modification: lysine (B10760008) acetylation. This process directly links cellular energy status to the regulation of proteins, including histones and metabolic enzymes.
Biological Role
Glucose is catabolized through glycolysis to pyruvate (B1213749), which enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. When energy is abundant, excess citrate (B86180) is exported from the mitochondria to the cytoplasm, where it is cleaved by ATP-citrate lyase (ACLY) to generate a nucleocytoplasmic pool of acetyl-CoA.[22] This acetyl-CoA is the universal acetyl group donor for lysine acetyltransferases (KATs), which modify a vast number of proteins.
-
Epigenetic Regulation: Histone acetylation, fueled by glucose-derived acetyl-CoA, neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is generally associated with active gene transcription.
-
Metabolic Enzyme Regulation: A large number of metabolic enzymes, particularly those in central carbon metabolism, are regulated by acetylation. This modification can alter an enzyme's catalytic activity, stability, or localization, providing a direct feedback mechanism to control metabolic fluxes in response to nutrient availability.[11][23] For example, high glucose levels can lead to the hyperacetylation and altered function of enzymes involved in glycolysis and gluconeogenesis.
Methodologies for Analysis
The study of the "acetylome" involves enriching for acetylated peptides from a complex protein digest followed by identification and quantification using mass spectrometry.
Experimental Protocol: Immunoaffinity Enrichment for Acetylome Analysis
This protocol outlines the key steps for a typical acetyl-proteomics experiment.[24]
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Reduce and alkylate the proteins to denature them and modify cysteine residues.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Immunoaffinity Enrichment:
-
Incubate the peptide mixture with anti-acetyllysine antibody-conjugated beads. These antibodies will specifically bind to peptides containing an acetylated lysine residue.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the beads, typically using an acidic solution.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence determination and localization of the acetylation site.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Spectronaut) to search the acquired MS/MS spectra against a protein sequence database to identify the acetylated peptides and their corresponding proteins.
-
For quantitative studies (e.g., comparing a control vs. treated state), peptides can be labeled with stable isotopes (SILAC, TMT) or analyzed using label-free quantification (LFQ) to determine relative changes in the abundance of thousands of acetylation sites.
-
Synthetic Acetylated Glucose in Research and Drug Development
Chemically synthesized, fully or partially acetylated glucose derivatives, such as β-D-glucose pentaacetate, are important tools in research and pharmaceutical development. The acetyl groups render the polar glucose molecule more lipophilic.
Applications
-
Prodrug Design: Glucose pentaacetate can act as a prodrug. Its increased lipophilicity allows it to cross cell membranes more readily than free glucose, potentially bypassing specific glucose transporters. Once inside the cell, non-specific esterases cleave the acetyl groups, releasing glucose.[25][26] This strategy can be used to enhance the delivery of glucose or glucose-conjugated drugs to target cells.[27]
-
Metabolic Labeling: Peracetylated monosaccharide derivatives are widely used in metabolic glycan labeling experiments. The acetyl groups increase cell permeability. After cellular uptake, endogenous esterases remove the acetyl groups, trapping the monosaccharide inside the cell where it can be incorporated into metabolic pathways.[17] This is particularly useful for introducing chemically tagged sugars into cells for subsequent visualization or analysis.
-
Chemical Synthesis: Acetylated sugars serve as key intermediates in the synthesis of complex carbohydrates, glycosides, and other glycoconjugates, as the acetyl groups act as versatile protecting groups for the hydroxyl functions.
Metabolism and Pharmacokinetics
The metabolism of glucose pentaacetate can differ significantly from that of free glucose. Studies in GLUT4 null mice have shown that while glucose metabolism in muscle was impaired, the metabolism of glucose pentaacetate was not, indicating it can bypass the need for this specific transporter.[25] However, its metabolism was found to be much lower than free glucose in muscle tissue, while in pancreatic islets, its metabolism was comparable.[25] The pharmacokinetics and biodistribution of such prodrugs are critical considerations in drug development, as the rate of deacetylation by esterases can vary between different tissues and disease states.
Conclusion
The study of acetylated glucose reveals a fascinating duality in its biological relevance. On one hand, endogenous acetylation, in the form of O-GlcNAcylation and lysine acetylation driven by glucose metabolism, represents a fundamental and deeply integrated layer of cellular regulation that translates metabolic status into functional outcomes. On the other hand, synthetic acetylated glucose derivatives serve as powerful tools for chemists and pharmacologists, enabling the synthesis of complex molecules and the development of novel strategies for drug delivery and biological investigation. A clear understanding of these distinct but related concepts is essential for advancing research in metabolism, cell signaling, and therapeutic development.
References
- 1. 6-O-Acetyl-D-glucose | 7286-45-5 | MA61678 | Biosynth [biosynth.com]
- 2. 6-O-acetyl-D-glucose|High-Purity Research Chemical [benchchem.com]
- 3. 6-acetyl-D-glucose | C8H14O7 | CID 439780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into Wall Polysaccharide O-Acetylation [frontiersin.org]
- 6. Naturally and chemically acetylated polysaccharides: Structural characteristics, synthesis, activities, and applications in the delivery system: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecmdb.ca [ecmdb.ca]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. rupress.org [rupress.org]
- 16. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. 6-O-Acetyl-D-glucose | C8H14O7 | CID 5459944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Acetate production from glucose and coupling to mitochondrial metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Enzyme - Wikipedia [en.wikipedia.org]
- 24. Mass spectrometric analysis of intact lipooligosaccharide: direct evidence for O-acetylated sialic acids and discovery of O-linked glycine expressed by Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. CAS 3891-59-6: 2,3,4,5,6-Penta-O-acetyl-D-glucose [cymitquimica.com]
Introduction to the synthesis of beta-D-Glucose pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of β-D-glucose pentaacetate, a key intermediate in carbohydrate chemistry and drug development. The document details the prevalent synthetic methodology, presents key quantitative data, and outlines the experimental protocol for its preparation.
Introduction
β-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are converted to acetate (B1210297) esters. This modification serves as a crucial protective measure in multi-step syntheses of complex carbohydrates and glycosides, preventing the hydroxyl groups from participating in undesired side reactions. The β-anomer is of particular interest and its synthesis is commonly achieved through the acetylation of D-glucose using acetic anhydride (B1165640) with a basic catalyst, such as sodium acetate.[1][2] The use of a basic catalyst favors the formation of the β-anomer.[1] This compound is a white crystalline solid and serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical agents.[3][4]
Reaction and Mechanism
The synthesis of β-D-glucose pentaacetate involves the esterification of all five hydroxyl groups of D-glucose with acetic anhydride. The reaction is typically catalyzed by a weak base like sodium acetate. The mechanism proceeds via nucleophilic attack of the hydroxyl groups of glucose on the carbonyl carbon of acetic anhydride. The sodium acetate acts as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction. The anomeric hydroxyl group (at C-1) also reacts, leading to the formation of the pentaacetate. The stereochemical outcome, favoring the β-anomer, is influenced by the reaction conditions and the catalyst used.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of β-D-glucose pentaacetate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [5] |
| Molecular Weight | 390.34 g/mol | [5] |
| Typical Yield | 77% | [5] |
| Melting Point | 129-133 °C | [3] |
| Optical Rotation [α]D | +4.2° (c=1 in chloroform) | [6] |
| Density | 1.3 g/cm³ | [3] |
| Boiling Point | 434.8 °C at 760 mmHg | [3] |
Experimental Protocol
This section details a common laboratory procedure for the synthesis of β-D-glucose pentaacetate.
Materials:
-
D-glucose
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Water
-
Ice
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar (optional)
-
Beaker (500 mL)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.[2]
-
Reaction Setup: Carefully add 25 mL of acetic anhydride to the flask.[2]
-
Heating: Heat the reaction mixture to approximately 90-100 °C for 90 minutes to 3 hours, with occasional swirling to ensure thorough mixing.[2][5]
-
Precipitation: After cooling the flask to room temperature, slowly pour the reaction mixture into a 500 mL beaker containing 250 mL of ice-cold water while stirring vigorously. A white solid precipitate of β-D-glucose pentaacetate will form.[2][5]
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid multiple times with cold water to remove any unreacted acetic anhydride and acetic acid.[2][5]
-
Drying: Dry the crude product under vacuum for approximately 10 minutes.[2]
-
Recrystallization (Purification): Recrystallize the crude product from a mixture of methanol and water (approximately a 1:2 ratio) to obtain the pure β-D-glucose pentaacetate.[2]
-
Final Filtration and Drying: Filter the recrystallized product and dry it thoroughly under vacuum.[2]
-
Characterization: Determine the melting point and, if possible, acquire IR and NMR spectra to confirm the identity and purity of the product.[2]
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of β-D-glucose pentaacetate.
Reaction Signaling Pathway:
Caption: Simplified reaction pathway for the synthesis of β-D-glucose pentaacetate.
References
An In-depth Technical Guide to the Key Applications of β-D-Glucose Pentaacetate in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-D-Glucose pentaacetate, a fully acetylated derivative of D-glucose, is a versatile and pivotal molecule in the landscape of biochemistry and pharmaceutical sciences. Its unique chemical properties, including enhanced stability and solubility in organic solvents compared to its parent monosaccharide, render it an invaluable tool in a multitude of applications. This technical guide provides a comprehensive overview of the core applications of β-D-glucose pentaacetate, with a focus on its role as a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, its function as a protecting group in multi-step organic syntheses, and its emerging significance in drug delivery and as a modulator of insulin (B600854) secretion. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of key biochemical pathways and experimental workflows to facilitate its effective utilization in the laboratory.
Role in Chemical Synthesis: A Versatile Glycosyl Donor and Protected Building Block
β-D-Glucose pentaacetate serves as a cornerstone in synthetic carbohydrate chemistry, primarily functioning as a stable, easily handled precursor to more reactive glycosyl donors and as a protected form of glucose.[1][2] Its five acetyl groups mask the hydroxyl functionalities, preventing unwanted side reactions and allowing for regioselective modifications.[2]
Synthesis of O-Glycosides via the Koenigs-Knorr Reaction
One of the most classical and enduring applications of β-D-glucose pentaacetate is in the Koenigs-Knorr reaction for the formation of glycosidic bonds.[3] In this multi-step process, β-D-glucose pentaacetate is first converted to the more reactive acetobromoglucose. This glycosyl bromide is then reacted with an alcohol in the presence of a promoter, typically a silver or mercury salt, to yield the corresponding glycoside. The reaction generally proceeds with a 1,2-trans stereochemical outcome due to the neighboring group participation of the acetyl group at C-2.[3]
Experimental Protocol: Synthesis of β-D-Glucose Pentaacetate
A common laboratory-scale synthesis of β-D-glucose pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) and a catalyst, such as sodium acetate (B1210297).[4][5]
-
Materials: D-glucose, acetic anhydride, anhydrous sodium acetate, ice water, ethanol (B145695).
-
Procedure:
-
To a 250 mL round-bottom flask, add anhydrous D-glucose (e.g., 10.6 g) and anhydrous sodium acetate (e.g., 8.3 g).[5]
-
Add acetic anhydride (e.g., 150 mL) to the flask.[5]
-
Heat the reaction mixture to 100°C and maintain for 2-3 hours with stirring.[5]
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product and decompose excess acetic anhydride.[5]
-
Filter the white solid and wash thoroughly with distilled water.[5]
-
The crude product can be recrystallized from ethanol to yield pure β-D-glucose pentaacetate.[4]
-
Quantitative Data: Synthesis of β-D-Glucose Pentaacetate
| Reactants | Catalyst | Solvent | Reaction Conditions | Crude Yield (%) | Purified Yield (%) | Reference |
| D-Glucose, Acetic Anhydride | Sodium Acetate | Butyl Acetate | Reflux, 1.5 hours | 95 | 75 | [4] |
| D-Glucose, Acetic Anhydride | Sodium Acetate | Benzene | Reflux, 1.5 hours | - | 73 | [4] |
| D-Glucose, Acetic Anhydride | Sodium Acetate | None | 100°C, 2-3 hours | - | 77 | [5] |
Diagram: Koenigs-Knorr Reaction Workflow
Caption: Workflow for the Koenigs-Knorr glycosylation reaction.
Synthesis of Thioglycosides
β-D-Glucose pentaacetate is also a key starting material for the synthesis of thioglycosides, which are valuable intermediates in the formation of complex oligosaccharides and are also investigated as enzyme inhibitors.[6][7] Thioglycosides are generally more stable than their O-glycoside counterparts and can be activated under specific conditions for glycosylation reactions.[8]
Experimental Protocol: General Procedure for the Synthesis of 1-Thio-β-D-glucopyranoside Tetraacetates
This protocol is adapted from a method utilizing a Lewis acid catalyst.[6]
-
Materials: α-D-Glucose pentaacetate (can be synthesized from the β-anomer), a thiol (R-SH), dichloromethane (B109758) (CH2Cl2), boron trifluoride etherate (BF3·Et2O), silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve α-D-glucose pentaacetate in anhydrous CH2Cl2 in a round-bottom flask.[6]
-
Add the thiol (1.5 molar equivalents) to the solution.[6]
-
Cool the reaction mixture in an ice bath and stir for 10 minutes.[6]
-
Slowly add BF3·Et2O (3 molar equivalents) to the mixture.[6]
-
Allow the reaction to warm to room temperature and stir overnight, with gentle reflux if necessary.[6]
-
Remove the solvent by evaporation.[6]
-
Purify the product by column chromatography on silica gel.[6]
-
Quantitative Data: Synthesis of Thioglycosides from Glucose Pentaacetate
| Thiol Reactant | Catalyst (equiv.) | Reaction Time (h) | Yield (%) | Reference |
| Ethanethiol | TfOH (0.2) | 4 | 26 | [9] |
| Ethanethiol | TfOH (0.5) | 3 | 70 | [9] |
| Ethanethiol | TfOH (0.8) | 1 | 94 | [9] |
| Thiophenol | TfOH (0.8) | 1.5 | 77 | [10] |
Diagram: Thioglycoside Synthesis Workflow
Caption: General workflow for the synthesis of thioglycosides.
Application in Drug Development and Delivery
β-D-Glucose pentaacetate and its derivatives have garnered interest in the pharmaceutical industry for their potential in prodrug design and as components of drug delivery systems.[11]
Prodrug Design
The acetyl groups of β-D-glucose pentaacetate can be utilized as prodrug moieties. A biologically inactive compound can be chemically modified with a glucose pentaacetate derivative, and upon administration, enzymatic or chemical hydrolysis can release the active drug in a controlled or targeted manner.[11]
Drug Delivery Systems
Due to its biocompatibility and biodegradability, β-D-glucose pentaacetate has been explored as a component in drug delivery systems.[2] It can be incorporated into polymer matrices for the controlled release of therapeutic agents.[11] Its solubility characteristics can also be exploited to enhance the bioavailability of poorly soluble drugs.[11]
Role in Biochemical Research: Probing Insulin Secretion
A significant application of β-D-glucose pentaacetate in biochemical research is its use as a tool to investigate the mechanisms of insulin secretion from pancreatic β-cells.[12] Both α- and β-anomers of D-glucose pentaacetate have been shown to stimulate insulin release.[12]
The proposed mechanism of action suggests that these esters can cross the cell membrane independently of glucose transporters.[12] Intracellular esterases are thought to hydrolyze the pentaacetate, releasing glucose and increasing the intracellular ATP/ADP ratio. This leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[13][14][15]
Diagram: Proposed Signaling Pathway for Glucose Pentaacetate-Induced Insulin Release
Caption: Proposed mechanism of β-D-glucose pentaacetate-induced insulin secretion.
Use as a Protecting Group in Carbohydrate Chemistry
The acetyl groups of β-D-glucose pentaacetate serve as effective protecting groups for the hydroxyl functions of glucose during multi-step synthetic sequences.[2] This protection prevents these reactive groups from participating in unintended reactions, allowing for selective chemical transformations at other positions of the molecule or on other reactants. The acetyl groups are generally stable to a range of reaction conditions but can be readily removed (deprotected) under basic conditions, such as with sodium methoxide (B1231860) in methanol, to regenerate the free hydroxyl groups.[2]
Conclusion
β-D-Glucose pentaacetate is a remarkably versatile molecule with far-reaching applications in biochemistry and drug development. Its utility as a stable precursor for glycosylation reactions, a reliable protecting group, and a tool for studying fundamental biochemical processes like insulin secretion underscores its importance. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their scientific endeavors. Further research into its applications, particularly in the quantitative aspects of drug delivery and enzyme inhibition, will undoubtedly unveil new avenues for its use in advancing human health.
References
- 1. biosynth.com [biosynth.com]
- 2. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 5. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. deyerchem.com [deyerchem.com]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 15. 22.4 Signaling Insulin Release – Concepts in Biology [lmu.pressbooks.pub]
Spectroscopic Profile of β-D-Glucose Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for β-D-glucose pentaacetate, a key derivative in carbohydrate chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for β-D-glucose pentaacetate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of β-D-glucose pentaacetate, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibits distinct signals for the pyranose ring protons and the acetate (B1210297) methyl groups.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-Glucose Pentaacetate in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.72 | d | 8.4 |
| H-2 | 5.11 | t | 9.4 |
| H-3 | 5.27 | t | 9.4 |
| H-4 | 5.18 | t | 9.8 |
| H-5 | 3.88 | ddd | 9.8, 4.2, 2.4 |
| H-6a | 4.28 | dd | 12.4, 4.2 |
| H-6b | 4.12 | dd | 12.4, 2.4 |
| CH₃CO | 2.10, 2.08, 2.03, 2.02, 1.99 | s | - |
Source: Spectral data compiled from various chemical databases.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Chemical Shifts for β-D-Glucose Pentaacetate in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 91.8 |
| C-2 | 72.9 |
| C-3 | 72.8 |
| C-4 | 68.3 |
| C-5 | 70.3 |
| C-6 | 61.8 |
| C=O | 170.6, 170.2, 169.4, 169.3, 169.0 |
| CH₃ | 20.9, 20.7, 20.6, 20.5 |
Source: Spectral data compiled from various chemical databases.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in β-D-glucose pentaacetate. The data presented below corresponds to analysis using a KBr pellet.
Table 3: Characteristic IR Absorption Bands for β-D-Glucose Pentaacetate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2900-3000 | Medium | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1220 | Strong | C-O stretch (ester) |
| ~1040 | Strong | C-O stretch (pyranose ring) |
Source: Spectral data compiled from various chemical databases.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method for this compound.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of β-D-Glucose Pentaacetate
| m/z | Relative Intensity (%) | Putative Fragment Ion |
| 331 | ~5 | [M - OAc]⁺ |
| 242 | ~10 | [M - OAc - AcOH - CH₂CO]⁺ |
| 200 | ~15 | [M - OAc - 2AcOH]⁺ |
| 169 | ~30 | [AcO=CH-CH=OAc]⁺ |
| 157 | ~25 | [M - OAc - 2AcOH - CH₂CO]⁺ |
| 115 | ~40 | [AcO-CH=CH-C≡O]⁺ |
| 43 | 100 | [CH₃C≡O]⁺ |
Source: Fragmentation data compiled from various chemical databases.[2]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of β-D-glucose pentaacetate are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of β-D-glucose pentaacetate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of β-D-glucose pentaacetate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place a portion of the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
Instrumentation and Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of β-D-glucose pentaacetate in a suitable volatile solvent such as chloroform or methanol (B129727) to a concentration of approximately 1 mg/mL.
Instrumentation and Parameters (Electron Ionization):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
GC Conditions (if applicable):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as β-D-glucose pentaacetate.
Caption: Experimental workflow for spectroscopic analysis.
References
Methodological & Application
Step-by-step synthesis protocol for beta-D-Glucose pentaacetate from D-glucose
Application Note and Protocol: Synthesis of β-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of β-D-glucose pentaacetate from D-glucose. The procedure outlined is a common and reliable method involving acetylation using acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst.
Introduction
β-D-glucose pentaacetate is a fully protected derivative of D-glucose, where all five hydroxyl groups have been acetylated. This modification increases the compound's solubility in organic solvents and makes it a versatile intermediate in synthetic carbohydrate chemistry.[1][2] It is a key building block for the synthesis of glycosides, oligosaccharides, and other carbohydrate-containing molecules of interest in drug development and biochemical research.[1][2] The synthesis involves the reaction of D-glucose with an excess of acetic anhydride, catalyzed by a weak base like anhydrous sodium acetate.[3][4]
Reaction Scheme
The overall reaction involves the esterification of the five hydroxyl groups of D-glucose with acetic anhydride to form β-D-glucose pentaacetate.
D-Glucose + 5 Acetic Anhydride → β-D-Glucose Pentaacetate + 5 Acetic Acid
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for a 5g scale reaction) | Stoichiometric Ratio |
| D-Glucose | C₆H₁₂O₆ | 180.16 | 0.0277 | 1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.269 (25 mL) | ~9.7 (Excess) |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.0488 | Catalyst |
| Product: | ||||
| β-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34[3][5] | 0.0277 (Theoretical) | 1 |
Expected Product Characteristics:
| Parameter | Value |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 130-132 °C[6] |
| Yield | Approximately 77%[3] |
Experimental Protocol
This protocol details the synthesis of β-D-glucose pentaacetate on a 5-gram scale of D-glucose.
4.1. Materials and Equipment
-
D-glucose (anhydrous): 5 g
-
Anhydrous sodium acetate: 4 g
-
Acetic anhydride: 25 mL
-
Ice water: 250 mL
-
Distilled water
-
100 mL Round-bottomed flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar (or boiling chips)
-
Thermometer
-
500 mL Beaker
-
Büchner funnel and flask
-
Vacuum filtration setup
-
Glass stirring rod
-
Standard laboratory glassware
4.2. Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.[4]
-
Reaction Setup: Add a magnetic stir bar or a boiling chip to the flask. Carefully add 25 mL of acetic anhydride to the flask in a fume hood.[4]
-
Reaction: Heat the mixture to approximately 90-100°C using a heating mantle or water bath.[3][4] Maintain this temperature for 90 minutes to 2 hours, with occasional swirling or continuous stirring to ensure proper mixing of the reactants.[3][4]
-
Precipitation: After the reaction is complete, cool the flask to room temperature. In a 500 mL beaker, prepare 250 mL of ice water.[4]
-
Product Isolation: Very carefully and slowly pour the cooled reaction mixture into the beaker of ice water while stirring vigorously with a glass rod. A white solid, the crude β-D-glucose pentaacetate, will precipitate.[3][4]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water (at least 3-5 times) to remove any unreacted acetic anhydride and acetic acid.[3]
-
Drying: Dry the crude product on the filter for at least 10 minutes under vacuum.[4] Weigh the crude product to determine the crude yield.
4.3. Purification by Recrystallization
-
Solvent Preparation: Prepare a solvent mixture of methanol and water in an approximate 1:2 ratio.[4]
-
Dissolution: Transfer the crude product to a clean flask and add the minimum amount of the hot methanol-water mixture required to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, pure crystals of β-D-glucose pentaacetate will form. The cooling can be completed in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water. Dry the crystals thoroughly under vacuum.
-
Characterization: Weigh the pure, dry product and calculate the final yield. Determine the melting point of the purified product.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of β-D-glucose pentaacetate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. beta-D-Glucose pentaacetate | 604-69-3 | G-3000 [biosynth.com]
- 3. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. b- D -Glucose pentaacetate 98 604-69-3 [sigmaaldrich.com]
Application Notes and Protocols: β-D-Glucose Pentaacetate as a Protecting Group in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucose pentaacetate is a fully protected derivative of glucose where all five hydroxyl groups are acetylated. This modification renders the glucose molecule stable to a wide range of reaction conditions, making it a cornerstone protecting group strategy in carbohydrate chemistry.[1][2] The acetyl groups mask the reactive hydroxyls, preventing unwanted side reactions during multi-step syntheses of complex oligosaccharides, glycoconjugates, and other carbohydrate-based molecules.[1][2] Its high chemical stability and long shelf life further enhance its utility as a key building block in synthetic organic chemistry.[1] This document provides detailed application notes and experimental protocols for the use of β-D-glucose pentaacetate in carbohydrate synthesis.
Properties and Advantages
The key advantages of using acetate (B1210297) esters as protecting groups for carbohydrates include their ease of introduction, general stability to acidic conditions, and the multitude of methods available for their removal.[3][4] The stability of the anomeric acetate in β-D-glucose pentaacetate is notable; the β-anomer is readily dissociated under certain acidic conditions, while the α-anomer exhibits greater stability.[5][6]
Physicochemical Properties of β-D-Glucose Pentaacetate
| Property | Value | Reference |
| CAS Number | 604-69-3 | [1][7][8][9] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][7][8] |
| Molecular Weight | 390.34 g/mol | [1][7][8] |
| Melting Point | 134 °C | [1] |
| Boiling Point | 434.8 °C | [1] |
| Appearance | White crystalline powder | [10] |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water | [10] |
Applications in Synthesis
β-D-Glucose pentaacetate is a versatile intermediate in a variety of synthetic applications:
-
Glycosylation Donor Precursor: While the anomeric acetate is not a powerful leaving group itself, β-D-glucose pentaacetate can be readily converted into more reactive glycosyl donors, such as glycosyl halides (e.g., acetobromo-α-D-glucose) or thioglycosides, for use in glycosylation reactions.[1][5]
-
Building Block for Complex Carbohydrates: It serves as a fundamental starting material for the synthesis of oligosaccharides and glycoconjugates.[1]
-
Drug Development: In drug development, it is used in the synthesis of glycosylated therapeutics and prodrugs to enhance bioavailability and efficacy.[11]
-
Biochemical Research: This compound is a tool for studying carbohydrate metabolism and enzyme activity.[11]
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate (Per-O-acetylation)
This protocol describes the complete acetylation of D-glucose to form β-D-glucose pentaacetate using acetic anhydride (B1165640) and a catalyst.
Materials:
-
D-Glucose
-
Anhydrous Sodium Acetate (catalyst)
-
Acetic Anhydride
-
Ice water
-
Distilled water
-
Round bottom flask (250 mL)
-
Heating mantle or oil bath
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter paper
-
Mortar and pestle
Procedure:
-
Drying the Catalyst: Accurately weigh 8.287 g of anhydrous sodium acetate into a crucible and heat to ensure all moisture is removed. Allow it to cool in a desiccator.
-
Mixing Reactants: In a dry mortar, grind the dried sodium acetate. Add 10.636 g (59.0 mmol) of dry D-glucose and mix thoroughly.
-
Reaction Setup: Transfer the mixture to a 250 mL round bottom flask containing a stir bar. Add 150 mL of acetic anhydride to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with stirring for 2-3 hours.[7]
-
Work-up:
-
Cool the flask to room temperature.
-
Pour the reaction solution slowly into a beaker containing ice water while stirring. A white solid will precipitate.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with distilled water (at least 5 times) to remove any remaining acetic acid and unreacted reagents.[7]
-
-
Drying: Dry the resulting white solid (β-D-glucose pentaacetate) in a desiccator or under vacuum. A typical yield is around 77%.[7]
Summary of a Reported Synthesis Protocol:
| Reactant/Product | Molar Ratio/Amount | Yield | Reference |
| D-Glucose | 10.636 g (59.0 mmol) | 77% | [7] |
| Anhydrous Sodium Acetate | 8.287 g | [7] | |
| Acetic Anhydride | 150 mL | [7] | |
| β-D-Glucose Pentaacetate | 17.707 g | [7] |
Protocol 2: Deprotection of Acetyl Groups (Deacetylation)
This protocol outlines the removal of the acetyl protecting groups from β-D-glucose pentaacetate to regenerate the free hydroxyl groups of glucose. Basic hydrolysis is a common and mild method.
Method: Basic Hydrolysis (Zemplén Deacetylation)
Materials:
-
β-D-Glucose Pentaacetate
-
Anhydrous Methanol (B129727)
-
Sodium Methoxide (B1231860) (catalytic amount)
-
Amberlite IR-120 (H⁺) resin (or other acidic resin)
-
Round bottom flask
-
Stir bar and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the acetylated sugar (e.g., 1 g of β-D-glucose pentaacetate) in anhydrous methanol (e.g., 20 mL) in a round bottom flask with a stir bar.
-
Initiation of Deprotection: Add a catalytic amount of sodium methoxide to the solution. The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed. This usually takes from minutes to a few hours.[12]
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.
-
Work-up:
-
Filter off the resin.
-
Concentrate the filtrate under reduced pressure to obtain the deacetylated sugar.
-
Alternative Deprotection Methods:
| Method | Reagents | Conditions | Suitability |
| Acidic Hydrolysis | Aqueous HCl or Trifluoroacetic Acid (TFA) in water/aqueous acetic acid | Gentle heating or reflux | Suitable for base-sensitive molecules, but can be harsh on acid-labile groups like glycosidic bonds.[12] |
| Basic Hydrolysis (Saponification) | Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in water/methanol | Room temperature to mild heating | Mild and effective; preserves acid-sensitive groups.[12] |
Diagrams
Caption: Acetylation of β-D-Glucose to β-D-Glucose Pentaacetate.
Caption: Deprotection of β-D-Glucose Pentaacetate via Zemplén Deacetylation.
Caption: General workflow for using β-D-glucose pentaacetate in synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield during synthesis | Incomplete reaction | Ensure reagents are dry, especially the sodium acetate. Increase reaction time or temperature slightly. |
| Loss of product during work-up | Ensure complete precipitation by using very cold water. Be careful not to lose product during transfers. | |
| Incomplete deprotection | Insufficient catalyst or reaction time | Add more catalyst or increase the reaction time. Monitor closely by TLC. |
| Deactivation of catalyst | Ensure anhydrous conditions for the Zemplén deacetylation. | |
| Anomerization | Use of Lewis acids in synthesis | If the α-anomer is desired, Lewis acid catalysts can be used to promote anomerization from the β-form.[5] |
| Cleavage of glycosidic bonds | Harsh acidic deprotection conditions | Use milder deprotection methods like basic hydrolysis if the target molecule contains acid-sensitive glycosidic linkages.[12] |
References
- 1. beta-D-Glucose pentaacetate | 604-69-3 | G-3000 [biosynth.com]
- 2. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]
- 3. alchemyst.co.uk [alchemyst.co.uk]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 8. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 9. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. deyerchem.com [deyerchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Anhydrous Sodium Acetate Catalyzed Synthesis of β-D-Glucose Pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The acetylation of carbohydrates is a fundamental protective group strategy in synthetic organic chemistry, crucial for the synthesis of complex carbohydrates and glycoconjugates. β-D-Glucose pentaacetate is a key intermediate in the synthesis of various biologically active molecules and industrial chemicals.[1][2] This document provides detailed application notes and protocols for the synthesis of β-D-glucose pentaacetate from D-glucose and acetic anhydride (B1165640), utilizing anhydrous sodium acetate (B1210297) as a catalyst. This method is noted for its preferential formation of the β-anomer.[3][4]
Data Presentation
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of β-D-glucose pentaacetate.
Table 1: Stoichiometry of Reactants and Catalyst
| Reactant/Catalyst | Protocol 1 [1] | Protocol 2 [5] | Protocol 3 [6] | Protocol 4 [4] |
| D-Glucose | 5 g | 10.636 g | 30.0 g | 2.5 g |
| Acetic Anhydride | 25 mL | 150 mL | 142 mL | 12.5 mL |
| Anhydrous Sodium Acetate | 4 g | 8.287 g | 3.0 g | 2 g |
| Molar Ratio (Glucose:Anhydride:Acetate) | ~1:10:1.7 | ~1:27:1.7 | ~1:9:0.2 | ~1:10:1.7 |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 [1] | Protocol 2 [5] | Protocol 3 [6] | Protocol 4 [4] |
| Temperature | ~90 °C | 100 °C | Reflux (Benzene) | 100 °C |
| Reaction Time | 90 minutes | 2 - 3 hours | 1.5 hours | 1.5 hours |
| Solvent | None (excess anhydride) | None (excess anhydride) | Benzene (250 mL) | None (excess anhydride) |
| Reported Yield | Not specified | 77% | 73% | Not specified |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of β-D-glucose pentaacetate, compiled from established procedures.
Materials and Equipment:
-
D-Glucose
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Round-bottomed flask (100 mL or 250 mL)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar (or boiling chips)
-
Reflux condenser
-
Beaker (500 mL)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Methanol (B129727) and Water (for recrystallization)
Procedure:
-
Drying of Reagents: Ensure that the D-glucose and sodium acetate are anhydrous. If necessary, dry the sodium acetate by heating it in a crucible to remove any moisture, then cool it in a desiccator.[5]
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 5 g of anhydrous D-glucose and 4 g of anhydrous sodium acetate.[1]
-
Addition of Acetic Anhydride: Carefully add 25 mL of acetic anhydride to the flask containing the glucose and sodium acetate.[1] Add a magnetic stir bar or a boiling chip.
-
Reaction: Heat the mixture to approximately 90-100°C using a heating mantle or oil bath.[1][4][5] Allow the reaction to proceed for 1.5 to 3 hours with occasional swirling or continuous stirring to ensure proper mixing.[1][4][5]
-
Quenching and Precipitation: After the reaction is complete, cool the flask to room temperature. In a 500 mL beaker, prepare 250 mL of ice-cold water.[1] Carefully and slowly pour the reaction mixture into the ice water while stirring vigorously. A white solid precipitate of β-D-glucose pentaacetate will form.[1][5]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][5] Wash the solid several times with distilled water to remove any unreacted acetic anhydride and acetic acid.[5]
-
Drying of Crude Product: Dry the crude product under vacuum for at least 10 minutes.[1] Weigh the crude product to determine the initial yield.
-
Recrystallization (Purification): Recrystallize the crude product from a mixture of methanol and water (approximately a 1:2 ratio) to obtain a pure product.[1] Dissolve the crude solid in a minimal amount of hot methanol, and then add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to complete the crystallization.
-
Final Product Isolation: Filter the recrystallized product, wash with a small amount of cold methanol-water mixture, and dry thoroughly under vacuum. Weigh the pure product and calculate the final yield.
Reaction Mechanism
The acetylation of glucose with acetic anhydride in the presence of anhydrous sodium acetate proceeds via a base-catalyzed mechanism. The role of sodium acetate is to act as a base, deprotonating the hydroxyl groups of glucose, thereby increasing their nucleophilicity.[7] This enhanced nucleophilicity facilitates the attack on the electrophilic carbonyl carbon of acetic anhydride. The acetate ion from sodium acetate deprotonates the positively charged hydroxyl group after it has attacked the acetic anhydride.[7] The use of sodium acetate as a catalyst favors the formation of the β-anomer of glucose pentaacetate.[3]
Visualizations
Diagram 1: Chemical Reaction for the Synthesis of β-D-Glucose Pentaacetate
Caption: Reaction scheme for the synthesis of β-D-Glucose pentaacetate.
Diagram 2: Experimental Workflow for the Synthesis of β-D-Glucose Pentaacetate
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of β-D-glucose pentaacetate using anhydrous sodium acetate and acetic anhydride is a well-established and reliable method. The reaction proceeds with good yields and preferentially forms the β-anomer, which is a valuable characteristic for subsequent stereoselective glycosylation reactions. The protocol is straightforward, employing common laboratory reagents and equipment, making it accessible for a wide range of researchers in organic synthesis and drug development. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 6. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 7. homework.study.com [homework.study.com]
Application Notes and Protocols: β-D-Glucose Pentaacetate as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of β-D-glucose pentaacetate as a glycosyl donor in glycosylation reactions, particularly for the synthesis of aryl β-D-glucosides. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this methodology in research and development settings.
Introduction
β-D-Glucose pentaacetate is a stable, crystalline, and readily available derivative of glucose.[1] While often used as a precursor for more reactive glycosyl donors like glycosyl halides, it can also be employed directly as a glycosyl donor in the presence of a Lewis acid catalyst. This approach, often referred to as a modified Helferich reaction, is particularly effective for the glycosylation of phenolic acceptors to stereoselectively form β-glycosidic bonds.[2][3] The C-2 acetyl group of β-D-glucose pentaacetate plays a crucial role in directing the stereochemical outcome of the reaction through neighboring group participation, leading predominantly to the 1,2-trans product (β-anomer).
Applications
The direct glycosylation method using β-D-glucose pentaacetate is a valuable tool for the synthesis of a variety of aryl β-D-glucosides. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive natural products and their potential as therapeutic agents.[4] Synthesized phenolic glucosides have applications in areas such as antiviral research.[2]
Reaction Mechanism and Stereoselectivity
The β-stereoselectivity of the glycosylation reaction with β-D-glucose pentaacetate is attributed to the "neighboring group participation" of the acetyl group at the C-2 position of the glucose donor. The generally accepted mechanism is as follows:
-
Activation: The Lewis acid catalyst (e.g., BF₃·OEt₂) activates the anomeric acetyl group, facilitating its departure as a leaving group.
-
Formation of Dioxolenium Ion: The lone pair of electrons on the oxygen of the C-2 acetyl group attacks the anomeric carbon, forming a cyclic acetoxonium ion intermediate.
-
Stereoselective Attack: This cyclic intermediate shields the α-face of the glucopyranose ring. Consequently, the nucleophilic attack by the glycosyl acceptor (e.g., a phenol) can only occur from the β-face.
-
Product Formation: The attack from the β-face results in the stereospecific formation of the 1,2-trans-glycoside, which in the case of glucose is the β-glucoside.
Caption: Mechanism of β-selective glycosylation.
Quantitative Data
The following table summarizes the yields of aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides synthesized from β-D-glucose pentaacetate and various substituted phenols using boron trifluoride etherate as a catalyst. The reactions were performed at room temperature for 24 hours and yielded the β-anomer stereospecifically.[5]
| Glycosyl Acceptor (Phenol) | Product Yield (%) |
| 4-Methoxyphenol | 85 |
| 4-Methylphenol | 82 |
| Phenol (B47542) | 78 |
| 4-Chlorophenol | 65 |
| 4-Nitrophenol | 52 |
| Benzyl Alcohol | 74 (after 72h) |
Experimental Protocols
General Protocol for the β-Stereoselective O-Glycosylation of Phenols
This protocol is adapted from the method described by Smits et al. for the synthesis of aryl β-D-glucopyranosides.[5]
Materials:
-
β-D-Glucose pentaacetate (1.0 equivalent)
-
Substituted phenol (1.0 equivalent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equivalent)
-
Anhydrous Chloroform (B151607) (CHCl₃)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a dry round-bottom flask, dissolve β-D-glucose pentaacetate (10 mmol, 3.9 g) and the substituted phenol (10 mmol) in anhydrous chloroform (20 mL).
-
To this solution, add boron trifluoride diethyl etherate (10 mmol, 1.25 mL) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a 5% aqueous sodium bicarbonate solution (40 mL) to quench the reaction.
-
Separate the organic layer, wash it successively with the sodium bicarbonate solution and then once with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
-
Confirm the purity and anomeric configuration of the product by ¹H and ¹³C NMR spectroscopy, melting point, and optical rotation.
Deprotection of Acetyl Groups (General Procedure)
To obtain the final aryl β-D-glucoside, the acetyl protecting groups can be removed under Zemplén conditions.
Materials:
-
Protected aryl glucoside
-
Anhydrous Methanol
-
Sodium methoxide (B1231860) (catalytic amount)
Procedure:
-
Dissolve the acetylated aryl glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to yield the deprotected aryl β-D-glucoside.
Experimental Workflow and Influencing Factors
The success of the glycosylation reaction is dependent on several factors that need to be carefully controlled.
Caption: Glycosylation workflow and key factors.
References
- 1. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Experimental Procedure for the Acetylation of D-Glucose with Acetic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction The acetylation of D-glucose is a fundamental reaction in carbohydrate chemistry. This process involves the conversion of the five hydroxyl (-OH) groups of glucose into acetate (B1210297) esters (-OAc) using acetic anhydride (B1165640), yielding glucose pentaacetate.[1][2] This transformation is crucial for protecting the hydroxyl groups during multi-step syntheses of complex carbohydrates and other bioactive molecules.[3] The resulting product, glucose pentaacetate, is a key intermediate in synthetic carbohydrate chemistry.[4] The choice of catalyst—typically basic (e.g., sodium acetate) or acidic (e.g., perchloric acid, iodine)—plays a critical role in determining the stereochemical outcome at the anomeric center, yielding either the α- or β-anomer of D-glucose pentaacetate.[5][6] This document provides detailed protocols for both base- and acid-catalyzed acetylation of D-glucose.
Experimental Protocols
Two primary methods for the per-O-acetylation of D-glucose are presented below. Method 1, using sodium acetate, typically yields the β-anomer, while Method 2, using an acid catalyst, favors the formation of the α-anomer.[5][6]
Method 1: Base-Catalyzed Acetylation to Synthesize β-D-Glucose Pentaacetate
This protocol is adapted from procedures using anhydrous sodium acetate as a catalyst.[4][7][8]
Materials:
-
D-Glucose (anhydrous)
-
Anhydrous Sodium Acetate (fused)
-
Acetic Anhydride
-
Deionized Water (ice-cold)
-
100 mL Round-bottomed flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reagent Preparation: Place D-glucose (5.0 g) and anhydrous sodium acetate (4.0 g) into a 100 mL round-bottomed flask.[4]
-
Reaction Setup: Carefully add acetic anhydride (25 mL) to the flask containing the solids.[4]
-
Reaction Conditions: Heat the mixture to approximately 90-100°C using a heating mantle or oil bath.[4][7] Allow the reaction to proceed for 90 minutes to 3 hours with occasional swirling or continuous stirring to ensure proper mixing.[4][7]
-
Quenching and Precipitation: After the reaction period, cool the flask to room temperature. In a fume hood, very carefully and slowly pour the reaction mixture into a 500 mL beaker containing 250 mL of ice-cold water while stirring vigorously. A white solid, the crude glucose pentaacetate, will precipitate.[4][7]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold deionized water (at least 3-5 times) to remove any residual acetic acid and sodium acetate.[7]
-
Drying: Dry the crude product under vacuum for at least 10-15 minutes.[4] Weigh the crude product to determine the initial yield.
-
Recrystallization (Purification): To purify the product, recrystallize the crude solid from a methanol-water mixture (approximately 1:2 v/v).[4] Dissolve the crude product in a minimal amount of hot methanol and then add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.
-
Final Product Collection: Filter the purified crystals, wash with a small amount of cold methanol/water, and dry under vacuum. Weigh the pure product and determine the melting point and final yield.
Method 2: Acid-Catalyzed Acetylation to Synthesize α-D-Glucose Pentaacetate
This protocol uses perchloric acid as a catalyst and is known to favor the formation of the α-anomer.[6][9] Iodine can also be used as a mild Lewis acid catalyst.[10]
Materials:
-
D-Glucose (1.0 mmol, 0.182 g)
-
Acetic Anhydride (6.0 mmol, 0.57 mL)
-
Perchloric Acid (HClO₄, 70%)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Reaction vial or flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reagent Preparation: In a reaction vial, suspend D-glucose (1.0 mmol) in acetic anhydride (6.0 mmol). Cool the mixture to 0°C in an ice bath.[6]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of perchloric acid (e.g., 1.7 mol%, approximately 5 µL) to the cooled mixture using a microsyringe.[6]
-
Reaction Conditions: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase.
-
Purification: Upon completion, the reaction mixture can be directly purified by silica gel column chromatography.[6]
-
Isolation: Elute the column with a hexane/ethyl acetate mixture (e.g., 1:1 v/v) to separate the product.[6]
-
Final Product: Combine the fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified D-glucose pentaacetate, which will be predominantly the α-anomer.
Data Presentation
The choice of catalyst significantly impacts the reaction conditions and the stereochemical outcome of D-glucose acetylation. The following table summarizes quantitative data from various reported procedures.
| Catalyst | Molar Ratio (Glucose:Catalyst:Ac₂O) | Temperature (°C) | Time | Yield (%) | Predominant Anomer | Reference |
| Sodium Acetate | 1 : 0.77 : 9.5 | 100 | 2-3 h | 77% | β | [7] |
| Sodium Acetate | 1 : 1.7 : 9.5 | 90 | 90 min | High | β | [4] |
| Sodium Acetate (30 mol%) | 1 : 1.5 : 6 | 90 | 3 h | 90.1% | β (71.23%) | [6] |
| Perchloric Acid (1.7 mol%) | 1 : 0.085 : 6 | RT | 3 h | 88.2% | α (86.91%) | [6] |
| Iodine | Catalytic | RT | Short | High | α | [10][11] |
| MeSO₃H (1.5-1.8 mol%) | 1 : ~0.09 : 5.5 | RT | Few min | 99% | Not specified | [12] |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the base-catalyzed synthesis and purification of D-glucose pentaacetate.
References
- 1. scribd.com [scribd.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 8. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 9. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Role of β-D-Glucose Pentaacetate in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
β-D-Glucose pentaacetate is a versatile and pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. As a protected derivative of glucose, its enhanced solubility in organic solvents and the stability of its acetyl protecting groups make it an ideal starting material for complex organic transformations.[1][2] This document provides detailed application notes and experimental protocols for the utilization of β-D-glucose pentaacetate in the synthesis of key pharmaceutical intermediates, with a particular focus on the preparation of glycosyl donors and their subsequent application in the synthesis of C-aryl glycosides, a class of compounds that includes prominent antidiabetic drugs like dapagliflozin (B1669812).
The primary role of β-D-glucose pentaacetate in these synthetic pathways is to serve as a stable precursor to more reactive glycosyl donors, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose). This key intermediate is then employed in glycosylation reactions to form the crucial glycosidic bond with various aglycones.
Part 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)
A critical application of β-D-glucose pentaacetate is its conversion to acetobromo-α-D-glucose. This transformation is a cornerstone of carbohydrate chemistry, enabling the subsequent formation of glycosidic linkages. Two common methods for this synthesis are detailed below.
Experimental Protocol 1: Bromination using Hydrogen Bromide in Acetic Acid
This protocol describes the synthesis of acetobromo-α-D-glucose from β-D-glucose pentaacetate using a solution of hydrogen bromide in acetic acid.[1]
Materials:
-
β-D-Glucose pentaacetate
-
33% Hydrogen bromide in acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Ice-water bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve β-D-glucose pentaacetate (1.1 mol) in dichloromethane (1500 mL) in a round-bottom flask.
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add a 33% solution of hydrogen bromide in acetic acid (2.2 mol) dropwise to the flask while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to 25°C and stir for 1.5 hours.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate by rotary evaporation to obtain the crude product.
-
The resulting white solid, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, can be used in the next step without further purification.
Experimental Protocol 2: Bromination using Phosphorus Tribromide
This method utilizes phosphorus tribromide for the bromination of β-D-glucose pentaacetate.[3]
Materials:
-
β-D-Glucose pentaacetate
-
Phosphorus tribromide
-
Glacial acetic acid (optional, as a solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of β-D-glucose pentaacetate in a suitable solvent (or neat), add phosphorus tribromide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture can be worked up by pouring it into ice-water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
Quantitative Data for the Synthesis of Acetobromo-α-D-glucose
| Reagent/Parameter | Protocol 1 (HBr/Acetic Acid) | Protocol 2 (PBr3) |
| Starting Material | β-D-Glucose pentaacetate | β-D-Glucose pentaacetate |
| Brominating Agent | 33% HBr in Acetic Acid | Phosphorus Tribromide |
| Solvent | Dichloromethane | Glacial Acetic Acid (optional) |
| Reaction Temperature | 0°C to 25°C | Room Temperature |
| Reaction Time | 1.5 hours | 3 hours |
| Yield | ~94%[4] | 83.5%[3] |
Part 2: Synthesis of a Dapagliflozin Intermediate
The acetobromo-α-D-glucose synthesized in Part 1 is a key building block for the antidiabetic drug dapagliflozin. The following protocol outlines the synthesis of a dapagliflozin intermediate through a coupling reaction.
Experimental Protocol 3: Catalytic Coupling for C-Glycoside Formation
This protocol details the coupling of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with a Grignard reagent derived from a halogenated benzene (B151609) derivative to form the C-glycosidic bond, a crucial step in the synthesis of dapagliflozin.[2]
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (from Part 1)
-
Grignard reagent of a suitable halogenated benzene derivative (e.g., from 5-bromo-2-chloro-4'-ethoxydiphenylmethane)
-
Nickel chloride or Copper chloride (catalyst)
-
Isoprene (B109036) (ligand)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Saturated brine
-
Absolute ethanol (B145695)
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (120 mmol), nickel chloride (15 mmol), and isoprene (75 mmol) in anhydrous tetrahydrofuran (250 mL).
-
Cool the mixture to 0°C.
-
Slowly add the pre-prepared Grignard reagent to the reaction mixture over 1 hour, maintaining the temperature between 5°C and 10°C.
-
Allow the reaction to proceed at 5°C to 10°C for 12 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the organic phase with ethyl acetate, wash with saturated brine, and concentrate to remove the solvent.
-
Recrystallize the crude product from absolute ethanol to obtain the pure dapagliflozin intermediate (2,3,4,6-tetra-O-acetyl-dapagliflozin).
Quantitative Data for the Synthesis of the Dapagliflozin Intermediate
| Reagent/Parameter | Value |
| Starting Materials | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, Grignard Reagent |
| Catalyst | Nickel Chloride or Copper Chloride |
| Ligand | Isoprene |
| Solvent | Anhydrous Tetrahydrofuran |
| Reaction Temperature | 0°C to 10°C |
| Reaction Time | 12 hours |
| Yield | 72-75%[2] |
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Overall synthetic workflow from β-D-glucose pentaacetate to dapagliflozin.
Experimental Workflow for Acetobromo-α-D-glucose Synthesis (HBr/AcOH Method)
Caption: Step-by-step workflow for the synthesis of acetobromo-α-D-glucose.
References
Application of Beta-D-Glucose Pentaacetate in Insulin Secretion Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, beta-D-glucose pentaacetate serves as a valuable tool in the exploration of insulin (B600854) secretion mechanisms. This glucose derivative provides a unique avenue to investigate stimulus-secretion coupling in pancreatic beta-cells, distinct from the canonical glucose metabolic pathway.
This compound is a synthetic, acetylated form of glucose. Its primary application in the study of insulin secretion stems from its ability to stimulate insulin release from pancreatic beta-cells.[1] Notably, its insulinotropic effect is not contingent on its metabolism, unlike glucose itself. This characteristic allows for the dissection of signaling pathways that are independent of glycolysis and mitochondrial respiration. The compound is reported to be slightly less potent than its anomer, alpha-D-glucose pentaacetate, in stimulating insulin secretion.[1]
Mechanism of Action
The insulin-releasing capacity of this compound is not attributed to the catabolism of its acetate (B1210297) or glucose moieties.[2][3] Instead, it is proposed to exert its effects through a direct interaction with the beta-cell plasma membrane. This interaction is thought to trigger a signaling cascade that mimics the downstream effects of glucose metabolism. The leading hypothesis suggests that this compound acts on a yet-to-be-identified receptor system on the beta-cell surface.[2][3] This interaction leads to a decrease in potassium ion (K+) conductance across the cell membrane. The reduction in K+ efflux results in the depolarization of the plasma membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, a critical trigger for the exocytosis of insulin-containing granules.[2][3]
Data Presentation
The following tables summarize the quantitative data on the effect of glucose pentaacetate anomers on insulin secretion from isolated rat pancreatic islets. While specific dose-response data for this compound is limited in the reviewed literature, the data for the closely related beta-L-glucose pentaacetate provides a strong reference. It is important to note that this compound is expected to have a slightly less potent effect.
Table 1: Dose-Response of Beta-L-Glucose Pentaacetate on Insulin Release in the Presence of 7.0 mM D-Glucose
| Concentration of Beta-L-Glucose Pentaacetate | Insulin Release (µU/islet/90 min) | Statistical Significance (p-value) |
| 0.17 mM | No significant increase | > 0.05 |
| 0.34 mM | Significant increase | < 0.02 |
| 0.85 mM | Near-maximal response | < 0.01 |
| 1.7 mM | 13.7 ± 7.0 (increase from control) | < 0.06 |
Data extracted from studies on isolated rat pancreatic islets incubated for 90 minutes.[2] The baseline insulin release in the presence of 7.0 mM D-glucose serves as the control.
Table 2: Effect of Glucose Pentaacetate Anomers on Insulin and Somatostatin Release from Perfused Rat Pancreas in the presence of 10.0 mM L-leucine
| Compound (1.7 mM) | Effect on Insulin Release | Effect on Somatostatin Release |
| alpha-D-Glucose Pentaacetate | Stimulation | Stimulation |
| beta-L-Glucose Pentaacetate | Stimulation (to a lesser extent than alpha-anomer) | Stimulation |
| D-Glucose (unesterified) | No stimulation | No stimulation |
Data from experiments using isolated perfused rat pancreases.[4]
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Isolation of Pancreatic Islets from Rodents
This protocol describes the collagenase digestion method for isolating pancreatic islets from rats or mice.
Materials:
-
Collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution - HBSS)
-
HBSS, sterile, cold
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Centrifuge tubes
-
Petri dishes
-
Dissecting microscope
Procedure:
-
Anesthetize and euthanize the rodent according to approved animal care protocols.
-
Surgically expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase solution until it is fully distended.
-
Excise the pancreas and incubate it in a water bath at 37°C for a predetermined time (typically 10-20 minutes) to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS with serum.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the tissue pellet with HBSS and resuspend it in the density gradient medium.
-
Centrifuge the suspension to separate the islets from the acinar tissue. Islets will form a layer at the interface of the gradient medium and the buffer.
-
Carefully collect the islet layer and wash with HBSS.
-
Hand-pick the islets under a dissecting microscope to ensure purity.
-
Culture the isolated islets in RPMI 1640 medium overnight before experimentation.
Protocol 2: Static Insulin Secretion Assay
This protocol outlines the procedure for measuring insulin secretion from isolated islets in response to this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% bovine serum albumin (BSA) and desired glucose concentrations.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Isolated pancreatic islets.
-
24-well culture plates.
-
Incubator (37°C, 5% CO2).
-
Insulin immunoassay kit (e.g., ELISA or RIA).
Procedure:
-
Pre-incubate groups of size-matched islets (e.g., 10-15 islets per well) in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing the desired concentrations of this compound and/or glucose. Include appropriate vehicle controls.
-
Incubate the islets for a defined period (e.g., 60 or 90 minutes) at 37°C.
-
At the end of the incubation, collect the supernatant from each well for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
Quantify the insulin concentration in the supernatants and lysates using an insulin immunoassay kit.
-
Normalize the secreted insulin to the total insulin content or per islet.
Protocol 3: Perifusion Assay for Dynamic Insulin Secretion
This protocol allows for the measurement of the dynamics of insulin secretion in response to changing secretagogue concentrations.
Materials:
-
Perifusion system (including a peristaltic pump, perifusion chambers, and a fraction collector).
-
KRB buffer with varying concentrations of glucose and this compound.
-
Isolated pancreatic islets.
-
Insulin immunoassay kit.
Procedure:
-
Load a group of islets (e.g., 50-100) into a perifusion chamber.
-
Equilibrate the islets by perifusing with KRB buffer containing a low glucose concentration at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes).
-
Switch the perifusion buffer to one containing the desired concentration of this compound and/or a stimulatory glucose concentration.
-
Continue collecting fractions to monitor the dynamic changes in insulin secretion.
-
At the end of the experiment, switch back to the low glucose buffer to observe the return to baseline secretion.
-
Measure the insulin concentration in each collected fraction using an insulin immunoassay.
-
Plot the insulin secretion rate over time to visualize the secretory profile.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its use in insulin secretion studies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Insulinotropic action of beta-L-glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mode of action of glucose pentaacetates on hormonal secretion from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale Preparation and Purification of β-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucose pentaacetate is a fully protected derivative of glucose, where all five hydroxyl groups are acetylated. This modification enhances its solubility in organic solvents, making it a crucial intermediate in the synthesis of various glycosides, nucleosides, and other carbohydrate-based bioactive molecules.[1] Its stability and defined stereochemistry at the anomeric center make it a valuable building block in medicinal chemistry and drug development. The use of sodium acetate (B1210297) as a catalyst in the acetylation of D-glucose with acetic anhydride (B1165640) favors the formation of the β-anomer.[2] This document provides detailed protocols for the laboratory-scale synthesis and purification of β-D-glucose pentaacetate.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis and characterization of β-D-glucose pentaacetate.
| Parameter | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [3][4] |
| Molecular Weight | 390.34 g/mol | [3][4][5] |
| Typical Yield | 70 - 77% | [3][6] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Melting Point | 127 - 135 °C | [1][4][8] |
| Optical Rotation [α]²⁰/D | +4.2° (c = 1 in chloroform) | [9] |
| Purity | ≥ 98% | [4][10][11] |
Experimental Protocols
Materials and Reagents:
-
D-Glucose
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Toluene (B28343) (optional)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Polarimeter
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol describes the acetylation of D-glucose using acetic anhydride and anhydrous sodium acetate.
Procedure:
-
To a 250 mL round-bottom flask, add D-glucose (e.g., 10.6 g) and anhydrous sodium acetate (e.g., 8.3 g).[3]
-
Carefully add acetic anhydride (e.g., 150 mL) to the flask.[3]
-
Heat the mixture to approximately 90-100 °C using a heating mantle or water bath.[3][12]
-
Maintain the temperature and stir the reaction mixture for 2-3 hours.[3]
-
After the reaction is complete, cool the flask to room temperature.
-
In a separate large beaker (e.g., 500 mL), prepare a mixture of ice and water (approximately 250 mL).[12]
-
Slowly and carefully pour the reaction mixture into the ice-water with constant stirring. A white solid will precipitate.[3][12]
-
Continue stirring until all the excess acetic anhydride has hydrolyzed.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with distilled water (5 times) to remove any remaining acetic acid and sodium acetate.[3]
-
Dry the crude product under vacuum. The expected yield of the crude product is approximately 77%.[3]
Protocol 2: Purification by Recrystallization
This protocol details the purification of the crude β-D-glucose pentaacetate by recrystallization.
Procedure:
-
Transfer the crude, dried β-D-glucose pentaacetate to a clean beaker.
-
Add a minimal amount of hot solvent to dissolve the solid. A common solvent system is a mixture of methanol and water (approximately 1:2 v/v) or ethanol.[12][13]
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
For complete recrystallization, place the beaker in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum to a constant weight.
-
Characterize the final product by measuring its melting point and optical rotation.
Protocol 3: Alternative Synthesis in an Organic Solvent
This protocol describes a modified procedure where the reaction is performed in an organic solvent, which can sometimes offer better control over the reaction.[6]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine D-glucose (e.g., 3.0 g), acetic anhydride (e.g., 10 mL), anhydrous sodium acetate (e.g., 0.3 g), and an organic solvent such as toluene or hexane (B92381) (e.g., 25 mL).[6]
-
Reflux the mixture with stirring for the specified time (e.g., 1.5 hours for benzene, 13 hours for hexane).[6]
-
After cooling, add water to the reaction mixture and neutralize with a 3% sodium hydroxide (B78521) solution.[6]
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure pentaacetyl-β-D-glucopyranose.[6] A yield of approximately 70-77% can be expected.[6]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of β-D-Glucose pentaacetate.
References
- 1. beta-D-Glucose pentaacetate | 604-69-3 | G-3000 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 6. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-D-葡萄糖五乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 13. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
Application Note: HPLC Analysis for Monitoring Beta-D-Glucose Pentaacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucose pentaacetate is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The monitoring of its formation during chemical reactions is crucial for process optimization, yield determination, and impurity profiling. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantitative analysis of this compound, allowing for the separation of the desired product from starting materials, byproducts, and its anomers. This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for in-process reaction monitoring.
Reaction Scheme
The synthesis of this compound typically involves the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst, such as sodium acetate.[1][2] The reaction proceeds as follows:
D-Glucose + 5 Acetic Anhydride --(Sodium Acetate)--> β-D-Glucose Pentaacetate + 5 Acetic Acid
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (≥98% purity)
-
Alpha-D-Glucose Pentaacetate reference standard: (≥98% purity)
-
D-Glucose: Reagent grade
-
Acetic Anhydride: Reagent grade
-
Sodium Acetate: Anhydrous, reagent grade
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade[3]
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid or Formic Acid: (for mobile phase modification)[4]
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation. For improved separation of anomers, a phenyl-based stationary phase can also be considered.[3]
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (60:40, v/v) is recommended for the separation of α- and β-anomers. For general reaction monitoring focusing on the product and starting material, an isocratic mobile phase of Acetonitrile and Water (50:50, v/v) with 0.1% phosphoric acid can be used.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm for acetylated compounds.[3]
-
Injection Volume: 10 µL
Standard Solution Preparation
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the sample diluent. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the sample diluent. Similarly, prepare a stock solution of alpha-D-glucose pentaacetate to determine its retention time and ensure baseline separation.
Sample Preparation for Reaction Monitoring
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot 1:100 with the cold sample diluent to stop the reaction and precipitate any excess reagents.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrument and conditions used.
| Parameter | Analyte | Typical Value |
| Retention Time (t_R) | D-Glucose | ~ 2.5 min |
| Acetic Acid | ~ 3.0 min | |
| β-D-Glucose Pentaacetate | ~ 8.5 min | |
| α-D-Glucose Pentaacetate | ~ 9.2 min | |
| Linearity (R²) | β-D-Glucose Pentaacetate | > 0.999 |
| Limit of Detection (LOD) | β-D-Glucose Pentaacetate | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | β-D-Glucose Pentaacetate | ~ 1.5 µg/mL |
| Precision (%RSD) | β-D-Glucose Pentaacetate | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | β-D-Glucose Pentaacetate | 98-102% |
Mandatory Visualization
Reaction Pathway for this compound Synthesis
References
Troubleshooting & Optimization
How to improve the yield of beta-D-Glucose pentaacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of β-D-glucose pentaacetate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-D-glucose pentaacetate.
Issue 1: Low Yield of the Desired β-Anomer
-
Question: My reaction is producing a low yield of β-D-glucose pentaacetate. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. The choice of catalyst is critical; sodium acetate (B1210297) specifically promotes the formation of the β-anomer.[1][2] Ensure you are using anhydrous sodium acetate, as the presence of water can negatively impact the reaction. The reaction temperature should be carefully controlled, typically around 100°C, as excessively high temperatures can lead to side reactions and decomposition.[3] The molar ratio of acetic anhydride (B1165640) to glucose is also important; using an excess of acetic anhydride, typically 5-10 moles per mole of glucose, can help drive the reaction to completion.[4][5]
Issue 2: Contamination with the α-Anomer
-
Question: My final product is contaminated with the α-anomer of glucose pentaacetate. How can I minimize its formation and purify my product?
-
Answer: The formation of the α-anomer is a common side reaction. The use of a basic catalyst like sodium acetate favors the kinetic product, which is the β-anomer.[2][6] To minimize the α-anomer, ensure the reaction conditions do not favor equilibration to the more thermodynamically stable α-anomer. This can be achieved by carefully controlling the reaction time and temperature. For purification, recrystallization is a highly effective method. Recrystallizing the crude product from hot 95% ethanol (B145695) or a methanol (B129727)/water mixture can significantly improve the purity of the β-anomer.[6][7] It is crucial to filter the crystals as soon as the filtrate cools to around 20°C to prevent co-crystallization of the α-isomer.[7] Another purification technique involves dissolving the mixture in an aqueous acetic acid solution (15-30%) at a controlled temperature (45-60°C), where the α-anomer is more soluble and the β-anomer can be separated by filtration.[8]
Issue 3: Incomplete Reaction or Presence of Starting Material
-
Question: I am observing unreacted D-glucose in my final product mixture. What could be the reason for this incomplete reaction?
-
Answer: An incomplete reaction can be due to insufficient reaction time or temperature. A typical reaction time is between 90 minutes to 3 hours at around 90-100°C.[3] Ensure the D-glucose is fully dissolved and mixed with the reagents; occasional swirling during the reaction can help.[6] The purity of the reagents is also important. Use of anhydrous reagents and solvents is recommended as water can interfere with the acetylation process. The catalyst's activity can also be a factor; ensure the sodium acetate is anhydrous and of good quality.
Issue 4: Formation of a Dark, Tar-like Substance
-
Question: My reaction mixture turned into a dark, intractable tar. What causes this and how can I prevent it?
-
Answer: The formation of a tar-like substance is often an indication of decomposition due to excessive heat.[9] It is critical to maintain the reaction temperature within the recommended range. Using a controlled heating source like an oil bath can provide more uniform and stable heating compared to a heating mantle. Additionally, the use of strong Lewis acid catalysts like anhydrous zinc chloride, which are sometimes used for the synthesis of the α-anomer, can lead to tar formation if not handled carefully or if the reagent quality is poor.[9] For β-anomer synthesis with sodium acetate, this is less common but can occur if the temperature is too high.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the synthesis of β-D-glucose pentaacetate?
A1: Sodium acetate acts as a basic catalyst in the acetylation of D-glucose.[2][6] It is thought to deprotonate the hydroxyl groups of glucose, increasing their nucleophilicity to attack the acetic anhydride. The use of sodium acetate favors the formation of the β-anomer, which is the kinetically controlled product.[2]
Q2: Can I use a different catalyst for this synthesis?
A2: While other catalysts can be used for the acetylation of glucose, they may favor the formation of the α-anomer. For instance, Lewis acids like zinc chloride (ZnCl₂) or iodine (I₂) are commonly used to produce the thermodynamically more stable α-D-glucose pentaacetate.[2][9] Therefore, for selective synthesis of the β-anomer, sodium acetate is the recommended catalyst.
Q3: What is the optimal solvent for recrystallization?
A3: The most commonly cited and effective solvents for the recrystallization of β-D-glucose pentaacetate are hot 95% ethanol or a mixture of methanol and water (approximately 1:2 v/v).[6][7] These solvent systems allow for good dissolution of the product at high temperatures and effective crystallization upon cooling, while leaving impurities, including the α-anomer, in the solution.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of the synthesized β-D-glucose pentaacetate can be confirmed using several analytical techniques. The melting point of the pure β-anomer is reported to be around 132°C.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and the anomeric configuration. Infrared (IR) spectroscopy can confirm the presence of ester functional groups.
Quantitative Data Summary
The following table summarizes various reaction conditions and their reported yields for the synthesis of β-D-glucose pentaacetate.
| D-Glucose (moles) | Acetic Anhydride (moles) | Sodium Acetate (moles) | Solvent | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Reference |
| 0.167 | 1.06 | 0.0609 | Toluene | 3 | Reflux | 77 | |
| 0.167 | 1.51 | 0.0366 | Benzene | 1.5 | Reflux | 73 | [4] |
| 0.0167 | 0.151 | 0.00366 | Hexane | 13 | Reflux | 70 | [4] |
| 0.0167 | 0.151 | 0.00366 | Chloroform | 24 | Reflux | 68 | [4] |
| 0.167 | 1.51 | 0.0366 | Butyl Acetate | 1.5 | Reflux | 75 (recrystallized) | [4][5] |
| 0.0278 | 0.265 | 0.0488 | None | 1.5 | ~90 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate
This protocol is adapted from a common laboratory procedure for the synthesis of β-D-glucose pentaacetate.[3][6]
Materials:
-
D-glucose
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ice water
-
Methanol
-
Distilled water
Procedure:
-
In a 100 mL round-bottomed flask, combine 5.0 g of D-glucose and 4.0 g of anhydrous sodium acetate.
-
Carefully add 25 mL of acetic anhydride to the flask containing a boiling chip.
-
Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.
-
After heating, cool the flask to room temperature.
-
In a separate 500 mL beaker, prepare 250 mL of ice water.
-
Slowly and carefully pour the reaction mixture into the ice water while stirring continuously. A white solid should precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum for at least 10 minutes.
-
Recrystallize the crude product from a mixture of methanol and water (approximately 1:2 v/v).
-
Filter the purified crystals, wash with a small amount of cold methanol/water, and dry them under vacuum.
-
Determine the melting point and yield of the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of β-D-glucose pentaacetate.
Caption: Troubleshooting guide for low yield in β-D-glucose pentaacetate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 4. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 5. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 8. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting common side reactions in glucose acetylation
Welcome to the technical support center for glucose acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during glucose acetylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating glucose?
A1: Acetylation of glucose serves to protect its multiple hydroxyl (-OH) groups by converting them into acetyl esters (-OAc). This process, known as per-O-acetylation, is crucial for several reasons: it decreases the polarity of the glucose molecule, making it soluble in organic solvents, which facilitates many subsequent chemical transformations.[1] The acetylated form, glucose pentaacetate, is a key intermediate in the synthesis of glucose-containing oligosaccharides and glycoconjugates.[2]
Q2: What are the most common reagents used for glucose acetylation?
A2: The most common method for glucose acetylation involves the use of acetic anhydride (B1165640) (Ac₂O) as the acetylating agent.[3][4] This reaction is typically catalyzed by either a base (e.g., sodium acetate (B1210297), pyridine) or an acid (e.g., zinc chloride, perchloric acid).[5][6][7] Acetyl chloride (AcCl) can also be used, though it is generally more reactive.[8]
Q3: How does the choice of catalyst affect the anomeric configuration of the product?
A3: The choice of catalyst significantly influences the stereochemical outcome at the anomeric carbon (C-1). Acidic catalysts, such as perchloric acid (HClO₄), tend to favor the formation of the α-anomer of glucose pentaacetate.[5] In contrast, basic catalysts like sodium acetate (NaOAc) typically yield the β-anomer.[5] This selectivity is a critical consideration for stereospecific synthesis.
Q4: What is charring and why does it occur during acetylation?
A4: Charring is the decomposition of glucose into elemental carbon (a black substance) and water, often caused by strong dehydrating agents or high temperatures.[9][10] In the context of acetylation, aggressive acidic catalysts or excessive heating can lead to this unwanted side reaction, reducing the yield and complicating purification.
Troubleshooting Guides
Issue 1: Incomplete Acetylation
Symptom: TLC or NMR analysis of the crude product shows the presence of starting material (glucose) or partially acetylated intermediates.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure at least 5 equivalents of acetic anhydride are used for complete peracetylation of all five hydroxyl groups.[3][11] |
| Inactive Catalyst | Use freshly prepared or properly stored catalysts. Moisture can deactivate many catalysts. |
| Low Reaction Temperature | While some methods are performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction carefully to prevent charring. |
| Poor Solubility of Glucose | Glucose has limited solubility in some organic solvents. Using a co-solvent like pyridine (B92270) can improve solubility and also act as a catalyst. |
| Short Reaction Time | Monitor the reaction progress using TLC until the starting material spot disappears completely. |
Issue 2: Formation of a Mixture of Anomers (α and β)
Symptom: ¹H NMR analysis indicates the presence of both α- and β-pentaacetate anomers.
| Possible Cause | Troubleshooting Steps |
| Non-selective Catalyst | The chosen catalyst may not be sufficiently stereoselective. For the α-anomer, use an acidic catalyst like HClO₄. For the β-anomer, a basic catalyst like NaOAc is preferred.[5] |
| Anomerization | The reaction conditions (e.g., prolonged reaction time, presence of certain Lewis acids) can cause the initially formed anomer to equilibrate to a mixture.[12] Minimize reaction time once the starting material is consumed. |
| Starting Material Anomeric Purity | While glucose exists in an equilibrium of α and β forms in solution, the catalyst is the primary determinant of the final product's anomeric configuration.[13] |
Issue 3: Product is a Dark, Tarry Substance (Charring)
Symptom: The reaction mixture turns dark brown or black, and the isolated product is a viscous, impure tar.
| Possible Cause | Troubleshooting Steps |
| Excessively Strong Acid Catalyst | Use a milder catalyst. For example, iodine or FeCl₃ can be effective under solvent-free conditions at room temperature.[14] |
| Overheating | Avoid high reaction temperatures, especially with strong acid catalysts. If heating is necessary, do so gently and monitor the temperature closely. |
| Incomplete Combustion | In the presence of strong dehydrating acids like concentrated sulfuric acid, glucose can char significantly.[10] This is an extreme side reaction and indicates that the reaction conditions are too harsh. |
Issue 4: Unwanted Deacetylation During Workup or Purification
Symptom: The desired fully acetylated product is lost, and partially acetylated or fully deacetylated glucose is observed after workup or column chromatography.
| Possible Cause | Troubleshooting Steps |
| Basic or Acidic Workup Conditions | Acetyl groups are labile to both strong acids and bases.[15] Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution for acidic reactions and a dilute acid (e.g., 1M HCl) for basic reactions, avoiding excess of either. |
| Hydrolysis on Silica (B1680970) Gel | The slightly acidic nature of standard silica gel can sometimes cause deacetylation during column chromatography, especially for sensitive compounds.[1] To mitigate this, the silica gel can be neutralized by washing it with a solvent system containing a small amount of a neutral-to-basic additive like triethylamine (B128534) before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
| Acyl Migration | Under certain acidic or basic conditions, acetyl groups can migrate between hydroxyl positions, leading to a mixture of isomers.[15] This is more common in partially acetylated sugars. Ensure complete acetylation and use mild workup conditions. |
Experimental Protocols
Protocol 1: Per-O-acetylation of D-Glucose using Acetic Anhydride and Iodine
This protocol describes a mild, solvent-free method for the per-O-acetylation of D-glucose.
-
Combine D-glucose (1 equivalent) and acetic anhydride (5-6 equivalents) in a round-bottomed flask.
-
Add a catalytic amount of iodine (e.g., 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short time frame, which can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Purification of Acetylated Glucose via Silica Gel Column Chromatography
This protocol outlines the general steps for purifying acetylated glucose.
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine a suitable solvent system (eluent) that provides good separation between the desired product and impurities. A common starting point for acetylated sugars is a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified acetylated glucose.[1]
Visualizations
Caption: Troubleshooting workflow for glucose acetylation.
Caption: Catalyst effect on anomeric product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucose on reaction with acetic acid gives glucose class 12 chemistry CBSE [vedantu.com]
- 3. homework.study.com [homework.study.com]
- 4. scribd.com [scribd.com]
- 5. asianpubs.org [asianpubs.org]
- 6. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. dev.topcar.co.ke [dev.topcar.co.ke]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. During acetylation of glucose it needs moles of acetic anhydride. The - askIITians [askiitians.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Recrystallization techniques for purifying crude beta-D-Glucose pentaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude β-D-Glucose pentaacetate via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of β-D-Glucose pentaacetate, providing potential causes and actionable solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Excessive solvent usage: Too much solvent was used to dissolve the crude product, leading to a significant amount of the compound remaining in the mother liquor.[1] 2. Premature filtration: The solution was filtered before crystallization was complete. 3. Product loss during transfers: Material was lost during transfers between flasks or on the filter paper. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If the mother liquor is suspected to contain a large amount of product, it can be concentrated and cooled again to recover a second crop of crystals.[1] 2. Ensure the solution has cooled sufficiently and that crystal formation has ceased before filtration. For some protocols, cooling to approximately 20°C is recommended.[2] 3. Rinse all glassware with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter to recover any residual product. |
| Product "Oils Out" Instead of Crystallizing | 1. Low melting point of impure solid: The melting point of the crude product is depressed by impurities to below the temperature of the solution.[3] 2. Solution is too concentrated: The solubility limit is exceeded too rapidly upon cooling. 3. Inappropriate solvent polarity: The polarity difference between the solvent and the solute is too large.[4] 4. Rapid cooling: The solution is cooled too quickly, not allowing enough time for crystal lattice formation.[4] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Add a small amount of extra hot solvent to the solution before cooling. 3. If "oiling out" occurs with methanol (B129727), consider using a slightly less polar solvent like ethanol (B145695).[4] 4. Insulate the flask to slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Presence of the α-Anomer Impurity | 1. Co-crystallization: The α-anomer is a common impurity in the synthesis of β-D-Glucose pentaacetate and can co-crystallize if the cooling and filtration process is not optimized.[2] 2. Prolonged crystallization time: Allowing the solution to stand for an extended period after cooling can lead to the crystallization of the more soluble α-anomer.[2] | 1. For recrystallization from 95% ethanol, it is crucial to filter the crystals as soon as the filtrate temperature cools to approximately 20°C.[2] 2. A specialized method involves dissolving the mixture in aqueous acetic acid (15-30%) at 45-60°C. The β-anomer is less soluble and will crystallize, while the α-anomer remains in solution.[5][6] |
| Colored Impurities in the Final Product | 1. Formation of degradation byproducts: The synthesis reaction may produce colored impurities. 2. Carryover from starting materials or reagents. | 1. Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[2] 2. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal before allowing the filtrate to cool. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[1] 2. The solution has become supercooled: The solution is supersaturated, but crystal nucleation has not been initiated. | 1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[1] 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3] 3. Add a seed crystal of pure β-D-Glucose pentaacetate to induce crystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude β-D-Glucose pentaacetate?
A1: The choice of solvent depends on the impurities present. Commonly used and effective solvents include:
-
95% Ethanol: A good choice for general purification. One protocol suggests using approximately 1 liter of hot 95% ethanol for 160g of crude product.[2] It is important to filter the crystals promptly after the solution cools to around 20°C to avoid contamination with the α-anomer.[2]
-
Methanol/Water (~1:2 mixture): This mixed solvent system is also effective.[7] The crude product is dissolved in a minimum of hot methanol, and then water is added until the solution becomes cloudy, followed by re-heating to clarify and then slow cooling.
-
Aqueous Acetic Acid (15-30%): This system is specifically used to separate the β-anomer from the α-anomer. The α-anomer is more soluble in this solvent system, leaving the purer β-anomer to crystallize out.[5][6]
Q2: My purified product has a melting point lower than the expected 132-135°C. What does this indicate?
A2: A lower and broader melting point range is a strong indication of impurities. The most likely impurity is the α-anomer of D-Glucose pentaacetate. Other possibilities include residual solvents or byproducts from the synthesis. Further recrystallization may be necessary to improve purity.
Q3: How does the cooling rate affect the purity and crystal size?
A3: A slower cooling rate generally leads to the formation of larger and purer crystals.[8] Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of smaller, less pure crystals.[8] If "oiling out" is an issue, a slower cooling rate is highly recommended.
Q4: How can I be sure that the product is completely dry, and what are the consequences of incomplete drying?
A4: The product should be dried under vacuum, and a drying agent such as calcium chloride (CaCl2) can be used to ensure the removal of residual solvent.[2] Incomplete drying will lead to an inaccurate final mass and yield calculation. Residual solvent can also lower the melting point of the product.
Q5: Can I reuse the mother liquor from the recrystallization?
A5: Yes, the mother liquor will contain some dissolved product. You can concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain a second crop of crystals. However, this second crop may be less pure than the first and might require another recrystallization.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Melting Point | 130-132 °C | - | [1][9] |
| 135 °C | - | [10] | |
| Solubility | Soluble | Chloroform, Methanol | [1][11][12] |
| Insoluble | Water | [1][11][12] | |
| 1.5 mg/mL | at 18 °C (likely in water, though noted as insoluble) | [10] | |
| 0.1 g/mL | Chloroform | [1] | |
| Recrystallization Ratio (Ethanol) | 160 g / 1 L | 95% Ethanol | [2] |
| Recrystallization Ratio (Methanol/Water) | ~1:2 | Methanol:Water | [7] |
Experimental Protocols
Protocol 1: Recrystallization from 95% Ethanol
This protocol is suitable for general purification of crude β-D-Glucose pentaacetate.
-
Dissolution: Place the crude β-D-Glucose pentaacetate in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If necessary, add small portions of additional hot ethanol to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Cooling and Filtration: Once the solution has reached approximately 20°C and crystal formation appears complete, collect the crystals by vacuum filtration using a Büchner funnel. It is important to filter at this stage to minimize co-crystallization of the α-anomer.[2]
-
Washing: Wash the crystals with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum over a drying agent like CaCl2.[2]
Protocol 2: Recrystallization from Methanol/Water
This protocol uses a mixed solvent system, which can be effective for certain impurity profiles.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot methanol.
-
Addition of Anti-solvent: While the methanol solution is still hot, add water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture (~1:2).
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflows for the recrystallization of β-D-Glucose pentaacetate.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]
- 2. chemeo.com [chemeo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. β-D-葡萄糖五乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Anomeric Purity of β-D-Glucose Pentaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing the α-anomer from a β-D-glucose pentaacetate mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating α- and β-anomers of D-glucose pentaacetate?
A1: The primary methods for separating the anomers of D-glucose pentaacetate are fractional crystallization and column chromatography.[1][2][3] An alternative approach is to convert the unwanted α-anomer into the desired β-anomer through a process called anomerization, which can be catalyzed by acids or bases.[4][5]
Q2: Why is it important to remove the α-anomer from my β-D-glucose pentaacetate sample?
A2: The stereochemistry of the anomeric center (C1) is critical for the biological activity and physical properties of glycosides and their derivatives.[3] For use in drug development and other sensitive applications, a high purity of the desired β-anomer is often required to ensure specific biological interactions and consistent product performance. The α-anomer can be considered an impurity that may lead to side reactions or reduced efficacy.
Q3: What is the underlying principle of separating the anomers by crystallization?
A3: The separation by crystallization relies on the difference in solubility between the α- and β-anomers in a specific solvent system.[1] For instance, β-D-glucose pentaacetate is less soluble than the α-anomer in aqueous acetic acid, allowing it to be selectively crystallized and separated by filtration.[1]
Q4: Can I convert the unwanted α-anomer to the desired β-anomer?
A4: While many anomerization methods focus on converting the β-anomer to the more thermodynamically stable α-anomer using Lewis acids, it is also possible to influence the equilibrium.[5][6] However, direct, high-yield conversion of the α- to the β-anomer is less common. A more practical approach for obtaining pure β-anomer is often the selective synthesis using specific catalysts like sodium acetate, followed by purification.[7][8]
Troubleshooting Guides
Crystallization-Based Separation
Issue: Low yield of β-D-glucose pentaacetate after crystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Concentration: The concentration of the aqueous acetic acid is critical for differential solubility.[1] | Ensure the acetic acid concentration is within the recommended range (typically 5-50%). A concentration of 15-30% is often preferred.[1] |
| Inappropriate Temperature: Temperature affects the solubility of both anomers. | Maintain the temperature of the agitated mixture between 30°C and 70°C, with an optimal range often cited as 55-60°C.[1] |
| Insufficient Crystallization Time: The β-anomer may not have had enough time to crystallize out of the solution. | Allow for a sufficient holding time (e.g., one hour) with slow stirring for complete crystallization.[1] |
| Initial Mixture is Too Dilute: If the starting concentration of the pentaacetate mixture is too low, crystallization may be inefficient. | Concentrate the solution before initiating the crystallization process. |
Issue: The final product is still contaminated with the α-anomer.
| Possible Cause | Troubleshooting Step |
| Inefficient Washing: The filter cake may retain mother liquor containing the dissolved α-anomer. | Wash the filtered β-glucose pentaacetate crystals thoroughly with water at approximately 50°C.[1] |
| Co-precipitation: Under certain conditions, the α-anomer may co-precipitate with the β-anomer. | Re-dissolve the product and repeat the crystallization process under more controlled conditions of temperature and solvent concentration. |
| Inaccurate Purity Assessment: The method used to determine the anomeric ratio might not be sensitive enough. | Use a reliable analytical method like 1H-NMR or HPLC to accurately determine the anomeric purity.[9][10] |
Chromatographic Separation
Issue: Poor separation of α- and β-anomers on HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column: The stationary phase may not be suitable for resolving the anomers. | Consider using a C18 column, or for more challenging separations, a chiral column like Chiralpak AD-H or specialized columns with phenyl hexyl or pentafluorophenyl stationary phases.[2][3][11] |
| Incorrect Mobile Phase: The mobile phase composition is crucial for achieving separation. | Optimize the gradient and the organic modifier. For some stationary phases, methanol (B129727) is a better organic modifier than acetonitrile (B52724) for separating these anomers.[11] |
| Anomerization on Column: The separation conditions (e.g., temperature, mobile phase pH) might be causing the anomers to interconvert during the chromatographic run. | Adjust the column temperature. For some sugar separations, a higher temperature can prevent anomer separation by accelerating interconversion to a single peak, while for others, a lower temperature is needed to resolve the anomers.[12][13] |
Experimental Protocols
Protocol 1: Fractional Crystallization from Aqueous Acetic Acid
This protocol is based on the principle that β-D-glucose pentaacetate is less soluble than its α-anomer in aqueous acetic acid.[1]
-
Dissolution: Dissolve the crude mixture of α- and β-D-glucose pentaacetate in an aqueous solution of acetic acid (15-30% concentration).
-
Heating and Agitation: Heat the mixture to a temperature between 55°C and 60°C with slow and continuous agitation.
-
Crystallization: Hold the mixture at this temperature for approximately one hour to allow for the selective crystallization of the β-anomer.
-
Filtration: Filter the precipitated solid β-D-glucose pentaacetate from the solution.
-
Washing: Wash the filter cake with water (around 50°C) to remove any residual mother liquor containing the dissolved α-anomer.
-
Drying: Dry the purified β-D-glucose pentaacetate product.
Protocol 2: HPLC-Based Anomeric Purity Analysis
This protocol provides a general method for analyzing the anomeric ratio of a glucose pentaacetate sample.
-
Column: Use a reversed-phase C18 column (e.g., 5 µm porosity, 4.6 mm inner diameter, 250 mm length).[9]
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water.
-
Gradient Elution: Employ a gradient elution, for example:
-
0-10 min: 0-20% acetonitrile
-
10-30 min: 20-70% acetonitrile
-
30-45 min: 100% acetonitrile[9]
-
-
Flow Rate: Set the flow rate to 1 mL/min.
-
Detection: Use a UV detector at a wavelength of 260 nm if a suitable chromophore is present on a derivative, or a refractive index detector if not.[9]
-
Analysis: The α- and β-anomers should elute as separate peaks. The ratio of the peak areas can be used to determine the anomeric composition of the mixture.
Data Presentation
Table 1: Solubility and Melting Points of Glucose Pentaacetate Anomers
| Anomer | Melting Point (°C) | Solubility in Water | Solubility in Ethanol, Chloroform |
| α-D-Glucose Pentaacetate | 111.0 - 114.0 | Soluble | Easily Soluble |
| β-D-Glucose Pentaacetate | 130.0 - 134.0 | Soluble | Easily Soluble |
| Data sourced from product specifications.[14] |
Table 2: Example Crystallization Conditions for β-D-Glucose Pentaacetate Purification
| Parameter | Value | Reference |
| Solvent | Aqueous Acetic Acid | [1] |
| Acetic Acid Concentration | 5% - 50% (15-30% preferred) | [1] |
| Temperature | 30°C - 70°C (55-60°C preferred) | [1] |
| Holding Time | ~1 hour | [1] |
| Resulting Purity | >98% β-anomer | [1] |
Visualizations
Caption: Workflow for the purification of β-D-glucose pentaacetate by crystallization.
Caption: Troubleshooting logic for low purity in crystallization-based separation.
References
- 1. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Solved Experiment VIII: Glucose Pentacetate 0 ?.cc_o ?.cc_o | Chegg.com [chegg.com]
- 7. scribd.com [scribd.com]
- 8. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Solved The two NMRs are alpha and beta D-glucose | Chegg.com [chegg.com]
- 11. rsc.org [rsc.org]
- 12. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography [mdpi.com]
- 13. shodex.com [shodex.com]
- 14. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
Technical Support Center: Optimization of Reaction Conditions for Selective β-Anomer Formation
Welcome to the technical support center for stereoselective glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the synthesis of β-glycosides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions aimed at selective β-anomer formation.
| Problem | Possible Causes | Suggested Solutions |
| Low β-Selectivity (Mixture of α and β anomers) | 1. Suboptimal Solvent Choice: Ethereal solvents (e.g., Et₂O, THF, dioxane) can favor α-anomer formation.[1] 2. High Reaction Temperature: Higher temperatures can decrease selectivity.[1][2][3][4] 3. Inappropriate Promoter/Activator: The choice of promoter system is critical for directing stereochemistry.[2][3][5] 4. Moisture Contamination: Water can interfere with the reaction and affect selectivity.[1] 5. Non-participating C-2 Protecting Group: Ether-type protecting groups at the C-2 position do not direct the stereochemical outcome and can lead to mixtures.[6] | 1. Switch to a Nitrile Solvent: Acetonitrile (MeCN) is well-established for promoting β-selectivity by forming a transient α-nitrilium ion intermediate.[1] 2. Lower the Reaction Temperature: Conduct a temperature optimization study, starting from low temperatures (e.g., -78 °C) and gradually increasing.[1] 3. Select an Appropriate Promoter: Consult literature for promoters known to favor β-anomers with your specific donor. For example, using a combination of hexanoic anhydride (B1165640) and trifluoromethanesulfonic anhydride (Tf₂O) can be effective for β-mannosylation.[7] 4. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] 5. Utilize a C-2 Participating Group: Acyl-type protecting groups (e.g., acetate (B1210297), benzoate) at the C-2 position can promote the formation of 1,2-trans-glycosides (β-anomers for glucose and galactose). |
| Low Reaction Yield | 1. Inactive Promoter or Glycosyl Donor: Reagents may have degraded over time.[1] 2. Low Reactivity of Glycosyl Acceptor: The nucleophilicity of the acceptor alcohol can significantly impact the reaction rate. 3. Decomposition of Starting Materials or Products: Harsh reaction conditions can lead to degradation. | 1. Use Fresh or Properly Stored Reagents: Check the quality and activity of your promoter and glycosyl donor. 2. Increase Reactivity: Consider increasing the reaction temperature or using a more potent activator system.[1] 3. Monitor the Reaction and Adjust Conditions: Use TLC to monitor for decomposition. If observed, consider milder reaction conditions or a different protecting group strategy.[1] |
| Formation of Orthoester Byproduct | 1. Participating Group at C-2: Donors with a participating group at the C-2 position can lead to orthoester formation. | 1. Modify Reaction Conditions: Adjusting the temperature, solvent, or activator may minimize this side reaction. 2. Change Protecting Group Strategy: If orthoester formation is persistent, consider a different C-2 protecting group. |
| Incomplete Reaction | 1. Insufficient Activation: The promoter may not be strong enough to activate the glycosyl donor effectively. 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Use a Stronger Promoter: Switch to a more powerful activator system. 2. Optimize Solvent System: Choose a solvent in which all reaction components are soluble at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity of a glycosylation reaction?
A1: The stereochemical outcome of a glycosylation reaction is influenced by a combination of factors, including the choice of glycosyl donor and its protecting groups (especially at the C-2 position), the glycosyl acceptor, the promoter or catalyst, the solvent, and the reaction temperature.[2][3][4][8] Fine-tuning these parameters is crucial for achieving high anomeric selectivity.
Q2: How can I promote the formation of a β-glycoside?
A2: To favor the formation of the β-anomer, consider the following strategies:
-
Use of Nitrile Solvents: Acetonitrile (MeCN) is a well-established solvent for promoting β-selectivity.[1] It is believed to form a transient α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face.[1]
-
Neighboring Group Participation: Employing a participating protecting group (e.g., an acyl group like acetate or benzoate) at the C-2 position of the glycosyl donor often leads to the formation of 1,2-trans-glycosides, which corresponds to the β-anomer for common sugars like glucose and galactose.
-
Low Temperatures: Running the reaction at lower temperatures can enhance β-selectivity in certain cases.[4]
-
Specific Promoters: Certain promoter systems are known to favor β-glycosylation. The choice is highly dependent on the glycosyl donor.[5]
Q3: I am struggling with the synthesis of a β-mannoside, which is known to be challenging. What specific strategies can I employ?
A3: The synthesis of 1,2-cis-glycosidic bonds, such as in β-mannosides, is notoriously difficult due to steric hindrance and unfavorable anomeric effects that typically favor the α-anomer.[7] However, several methods have been developed to overcome this challenge:
-
Crich β-Mannosylation: This method utilizes an α-mannosyl sulfoxide (B87167) donor activated with triflic anhydride (Tf₂O) in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).[9]
-
Use of a 4,6-O-Benzylidene Acetal: This protecting group on the mannosyl donor is known to favor the formation of the β-anomer.[7]
-
"Pre-activation" Strategy: A key aspect of successful β-mannosylation is the "pre-activation" of the mannosyl donor at low temperatures before the addition of the glycosyl acceptor.[7]
-
Catalytic Methods: Recent advances have introduced catalytic approaches, such as the use of bis-thiourea catalysts with acetonide-protected donors, which can provide high β-selectivity under mild conditions.[10]
Q4: My glycosyl donor is decomposing under the reaction conditions. What can I do to prevent this?
A4: Decomposition of the glycosyl donor is often due to overly harsh reaction conditions. To mitigate this, you can:
-
Lower the Reaction Temperature: Many glycosylation reactions are sensitive to temperature fluctuations.
-
Use a Milder Activator: If you suspect the activator is too acidic or harsh, consider switching to a milder one.
-
Control Experiment: Perform a control experiment with the donor and activator in the absence of the acceptor to confirm the donor's stability under the chosen conditions.
Experimental Protocols
Representative Protocol for β-Selective Mannosylation
This protocol is based on the activation of a 4,6-O-benzylidene-protected mannosyl sulfoxide donor.[7]
Materials:
-
4,6-O-benzylidene-protected mannosyl sulfoxide donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hexanoic anhydride
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the mannosyl sulfoxide donor (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation:
-
To the cold, stirring suspension, add hexanoic anhydride (1.5 eq) via syringe.
-
After 5 minutes, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30-60 minutes for the "pre-activation" step.
-
-
Glycosylation:
-
In a separate flame-dried flask, prepare a solution of the glycosyl acceptor (1.5 eq) in anhydrous DCM.
-
Add the acceptor solution dropwise to the reaction mixture at -78 °C over 10-15 minutes.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the anomeric ratio (β:α) by ¹H NMR analysis of the crude reaction mixture by integrating the signals of the anomeric protons for the β- and α-isomers.[7]
-
Visualizations
Caption: Troubleshooting workflow for low β-anomer selectivity.
Caption: General pathway for β-anomer formation via neighboring group participation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 9. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 10. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in beta-D-Glucose pentaacetate synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and analytical support for the synthesis of beta-D-glucose pentaacetate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, workup, and purification of this compound.
Q1: My reaction is complete according to TLC, but my crude yield is low. What are the possible causes?
A1: Low crude yield after precipitation can stem from several factors:
-
Incomplete Precipitation: The product may be partially soluble in the ice water/acetic acid mixture. Ensure the reaction mixture is poured into a sufficiently large volume of vigorously stirred ice water to induce rapid precipitation.
-
Premature Filtration: Allowing the precipitated solid to stir in the ice water for an adequate amount of time (e.g., 1-2 hours) can improve recovery.
-
Transfer Losses: Significant amounts of product can be lost during transfers of the thick slurry. Ensure all reaction and precipitation flasks are thoroughly scraped and rinsed.
-
Excessive Acetic Anhydride (B1165640): While an excess is necessary, a very large excess can make the product more soluble during the aqueous workup. A typical molar ratio is 5-10 moles of acetic anhydride per mole of glucose.[1]
Q2: My final product has a low melting point and the NMR spectrum shows more than one anomeric proton signal. How do I identify the impurity and improve purity?
A2: The most common impurity is the α-D-glucose pentaacetate anomer. The synthesis using sodium acetate (B1210297) as a catalyst kinetically favors the β-anomer, but thermodynamic equilibration can lead to the formation of the α-anomer.
-
Identification: The α- and β-anomers are readily distinguishable by ¹H NMR spectroscopy, primarily by the chemical shift and coupling constant of the anomeric proton (H-1). The β-anomer's H-1 signal typically appears further upfield than the α-anomer's signal.
-
Improvement: Purity can be significantly improved by recrystallization. A common and effective method is to dissolve the crude product in hot 95% ethanol (B145695) and allow it to cool slowly. The less soluble β-anomer will crystallize first. It is crucial to filter the crystals as soon as the filtrate reaches room temperature to prevent co-crystallization of the more soluble α-anomer.[2]
Q3: My TLC plate shows a streak from the baseline to the product spot, or multiple spots between the baseline and the product. What are these impurities?
A3: These signals typically indicate the presence of unreacted starting material and/or partially acetylated intermediates.
-
Unreacted D-Glucose: Due to its high polarity, D-glucose will remain at the baseline (Rf ≈ 0) on a silica (B1680970) TLC plate with a standard ethyl acetate/hexane eluent. Its presence indicates an incomplete reaction.
-
Partially Acetylated Glucose: Intermediates such as glucose tetraacetates, triacetates, etc., will have Rf values between that of D-glucose and the fully acetylated product. These arise from insufficient reaction time or temperature. The presence of multiple spots suggests a mixture of these intermediates.
Q4: The reaction mixture turned into a dark, tar-like mass. What went wrong?
A4: Dark coloration and tar formation are usually signs of product degradation, often caused by excessive heating. The reaction temperature should be carefully controlled, typically around 100-110°C.[1] Overheating can lead to caramelization of the sugar and subsequent decomposition reactions.
Data Presentation
Table 1: Comparative ¹H NMR Data for Anomeric Protons
This table provides key ¹H NMR chemical shifts for distinguishing between the desired β-anomer and the primary α-anomer impurity in CDCl₃.
| Compound | Anomeric Proton (H-1) Chemical Shift (δ, ppm) |
| β-D-Glucose Pentaacetate | ~5.76 |
| α-D-Glucose Pentaacetate | ~6.33 |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Table 2: Typical Chromatographic and Physical Data
This table summarizes key analytical data for the product and common impurities.
| Compound | TLC Rf (Ethyl Acetate/Hexane 1:1) | HPLC Elution Profile | Melting Point (°C) |
| β-D-Glucose Pentaacetate | ~0.5 | Later eluting peak | 131-134 |
| α-D-Glucose Pentaacetate | ~0.5 (often co-elutes with β) | Earlier eluting peak | 110-112 |
| Partially Acetylated Glucose | 0.1 - 0.4 | Multiple earlier eluting peaks | N/A (mixture) |
| D-Glucose | ~0.0 | Elutes in the void volume (unretained) on reverse phase | N/A |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To monitor the consumption of D-glucose and the formation of the pentaacetate product.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Prepare standards of D-glucose and, if available, pure β-D-glucose pentaacetate.
-
Eluent: A mixture of Ethyl Acetate / Hexane (1:1 v/v) is a good starting point. Adjust polarity as needed.
-
Development: Spot the samples on the baseline and develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
First, visualize the plate under UV light (254 nm) to see UV-active spots.
-
Then, stain the plate using a p-anisaldehyde or permanganate (B83412) solution followed by gentle heating. Carbohydrates and their derivatives will appear as colored spots.
-
-
Interpretation: D-glucose will have a very low Rf (~0.0), while the product, this compound, will have a much higher Rf (~0.5).[3] The reaction is considered complete when the D-glucose spot is no longer visible.
Protocol 2: ¹H NMR Spectroscopy for Anomer Ratio Determination
Objective: To quantify the ratio of β- to α-anomers in the product mixture.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the dried product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Data Processing:
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the distinct anomeric proton signals for the β-anomer (~5.76 ppm) and the α-anomer (~6.33 ppm).
-
-
Calculation: The ratio of the integrals of these two peaks corresponds directly to the molar ratio of the anomers in the sample.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To separate and quantify β-D-glucose pentaacetate from its α-anomer and other impurities.
Methodology:
-
Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water. A starting condition could be 60:40 Methanol:Water. Methanol has been shown to be superior to acetonitrile (B52724) for resolving these anomers on some stationary phases.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) detector or a low-wavelength UV detector (~210 nm), as the acetyl groups have a weak chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Interpretation: The α-anomer typically elutes slightly before the β-anomer. Quantify impurities by peak area percentage.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Formation pathways for the main product and common impurities.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Maximizing β-D-Glucose Pentaacetate Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of high-purity β-D-glucose pentaacetate.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst should I use to maximize the yield of β-D-glucose pentaacetate?
A1: To maximize the formation of the β-anomer, a basic or alkali catalyst is recommended.[1][2] Sodium acetate (B1210297) (NaOAc) is the most commonly used and cited catalyst for selectively producing β-D-glucose pentaacetate.[2][3][4] Other basic catalysts like potassium acetate and pyridine (B92270) can also be used.[1]
Q2: Why am I getting the α-anomer as a significant impurity?
A2: The formation of the α-anomer is favored under acidic conditions.[2][5] If your reaction mixture becomes acidic, or if you use a Lewis acid or protonic acid catalyst (e.g., zinc chloride, iodine, perchloric acid), you will likely see an increased proportion of the α-anomer.[2][5][6] The α-anomer is the thermodynamically more stable product.[7][8]
Q3: What is the role of acetic anhydride (B1165640) in the reaction?
A3: Acetic anhydride serves as the acetylating agent, reacting with the five hydroxyl groups of D-glucose to form the pentaacetate ester.[4] An excess of acetic anhydride is typically used to drive the reaction to completion.[1][3]
Q4: How can I effectively remove unreacted acetic anhydride and acetic acid byproduct after the reaction?
A4: A common method is to carefully pour the reaction mixture into a large volume of ice water.[4] This quenches the reaction and hydrolyzes the excess acetic anhydride to acetic acid. The product, which is insoluble in water, will precipitate and can be collected by filtration.[4] The residual acetic acid can then be washed away with water.
Q5: What is the best way to purify the crude β-D-glucose pentaacetate?
A5: Recrystallization is the most effective method for purifying β-D-glucose pentaacetate.[9] Commonly used solvent systems include ethanol (B145695) (95%) or a mixture of methanol (B129727) and water.[4][9][10] A patented method for purification involves using an aqueous solution of acetic acid (5-50%) to preferentially dissolve the more soluble α-anomer, allowing the solid β-anomer to be separated by filtration.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity: Significant α-anomer contamination | Use of an acidic catalyst (e.g., ZnCl₂, Iodine, HClO₄).[2][5][6] | Ensure you are using a basic catalyst like sodium acetate for β-anomer selectivity.[2] |
| Reaction conditions favoring anomerization to the more stable α-form.[2][12] | Avoid prolonged reaction times at high temperatures which might favor equilibration to the α-anomer. | |
| Low Yield | Incomplete reaction. | Ensure sufficient excess of acetic anhydride is used (5-10 moles per mole of glucose).[3] Increase reaction time or temperature as per protocol.[4] |
| Loss of product during workup or purification. | During precipitation in water, ensure the solution is very cold to minimize the solubility of the product.[4] Optimize recrystallization solvent volume to avoid excessive loss of product in the mother liquor. | |
| Product is a sticky oil or fails to crystallize | Presence of impurities, such as residual acetic acid, acetic anhydride, or byproducts. | Ensure the crude product is thoroughly washed with cold water to remove water-soluble impurities.[4] Attempt purification by column chromatography if recrystallization fails. |
| Incomplete hydrolysis of acetic anhydride. | Stir the mixture vigorously in ice water for a sufficient amount of time to ensure all acetic anhydride has been hydrolyzed.[4] | |
| Yellow or brown product color | Reaction temperature was too high, leading to decomposition or side reactions. | Carefully control the reaction temperature according to the protocol (e.g., ~90-100°C).[4] |
| Impurities in starting materials. | Use high-purity D-glucose and acetic anhydride. |
Catalyst Performance Data
The selection of a catalyst is critical for controlling the anomeric selectivity of the glucose peracetylation reaction. Basic catalysts favor the kinetic product, β-D-glucose pentaacetate, while acidic catalysts lead to the thermodynamically more stable α-anomer.
| Catalyst | Catalyst Type | Typical Anomeric Product | Reported Yield | Purity Notes | Reference(s) |
| Sodium Acetate (NaOAc) | Basic | β-anomer | 73-77% | High purity β-anomer after recrystallization. | [1][2][3][10] |
| Potassium Acetate | Basic | β-anomer | Good to excellent | Mentioned as an alternative to sodium acetate. | [1] |
| Pyridine | Basic | β-anomer | Good to excellent | Can also act as a solvent. | [1][13] |
| Zinc Chloride (ZnCl₂) | Lewis Acid | α-anomer | Not specified for β | Primarily forms the α-anomer. | [6] |
| Iodine (I₂) | Lewis Acid | α-anomer | 87% (for α) | Primarily forms the α-anomer. | [5] |
| Perchloric Acid (HClO₄) | Protonic Acid | α-anomer | Excellent | Exclusively produces the α-anomer. | [2] |
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate
This protocol is adapted from established procedures for the selective synthesis of the β-anomer.[4][10]
Materials:
-
D-Glucose (1 mole equivalent)
-
Anhydrous Sodium Acetate (0.5 - 1 mole equivalent)[3]
-
Acetic Anhydride (5-10 mole equivalents)[3]
-
Ice water
-
Ethanol or Methanol for recrystallization
Procedure:
-
Combine D-glucose and anhydrous sodium acetate in a round-bottomed flask equipped with a reflux condenser.
-
Carefully add acetic anhydride to the flask.
-
Heat the reaction mixture to approximately 90-100°C with stirring.[4] Maintain this temperature for 1.5 to 3 hours.[4][10]
-
After the reaction is complete, cool the flask to room temperature.
-
Very carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of ice and water (approximately 10 volumes of water to 1 volume of reaction mixture).[4]
-
A white solid will precipitate. Continue stirring until the excess acetic anhydride is fully hydrolyzed.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude solid by recrystallization from hot 95% ethanol or a methanol/water mixture.[4][9]
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Catalyst Selection Workflow
Caption: Logic for selecting a catalyst based on the desired anomeric product.
Simplified Reaction Pathway
Caption: Synthesis of β-D-glucose pentaacetate and potential anomerization.
References
- 1. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. scribd.com [scribd.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 10. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 11. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Water content issues in the synthesis of beta-D-Glucose pentaacetate
Welcome to the technical support center for the synthesis of beta-D-glucose pentaacetate. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on managing water content during the reaction.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes related to moisture, and recommended solutions.
Q1: My reaction yielded very little or no solid product. What went wrong?
Possible Cause: The most likely cause for a low or no yield is the presence of water in the reaction mixture. Acetic anhydride (B1165640), the acetylating agent, reacts readily with water to form acetic acid.[1][2] This side reaction consumes the acetic anhydride, leaving an insufficient amount to fully acetylate the glucose.
Troubleshooting Steps:
-
Verify Reagent Anhydrousness: Ensure you are using anhydrous D-glucose and anhydrous sodium acetate (B1210297). If necessary, dry the reagents before use. D-glucose can be dried in a vacuum oven, and sodium acetate can be heated in a crucible to remove any absorbed moisture.[3]
-
Use Dry Glassware: All glassware (round-bottom flask, stir bar, etc.) must be thoroughly dried, preferably by oven-drying, before use.
-
Check Acetic Anhydride Quality: Use a fresh bottle of acetic anhydride or one that has been properly stored to prevent moisture contamination.
-
Ensure Sufficient Excess: The procedure should use a significant excess of acetic anhydride to account for any trace amounts of water and to drive the reaction to completion.[4][5]
Q2: The reaction produced a sticky, oily, or syrupy substance instead of a white, crystalline solid. Why?
Possible Cause: The formation of a non-crystalline, sticky product often indicates an incomplete reaction. Partially acetylated glucose molecules, which still contain free hydroxyl (-OH) groups, are more polar and less likely to crystallize properly than the fully acetylated product. This incomplete acetylation is typically caused by the degradation of acetic anhydride by water.
Troubleshooting Steps:
-
Strict Moisture Control: Re-evaluate all potential sources of water contamination, from reagents and solvents to glassware and atmospheric moisture.
-
Increase Reaction Time/Temperature: If you are certain about the anhydrous conditions, consider extending the reaction time or slightly increasing the temperature (e.g., to 100°C) to ensure the reaction goes to completion.[3][6]
-
Purification: Attempt to purify the crude product. After pouring the mixture into ice water and filtering, the resulting material can be recrystallized from a suitable solvent system, such as a methanol (B129727)/water mixture, to isolate the pure product.[6]
Q3: The reaction seems to be very slow or has stalled, according to TLC analysis.
Possible Cause: A sluggish reaction can also be attributed to moisture. Water can consume the acetic anhydride, reducing its effective concentration and slowing down the rate of reaction.[7] In methods that use other water-sensitive catalysts, moisture can deactivate the catalyst itself.
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: As with other issues, the primary step is to ensure that the entire system is free of water.
-
Catalyst Check: Confirm that the sodium acetate used is anhydrous and catalytically active. Heating it prior to use can ensure it is free from moisture.[3]
-
Proper Mixing: Ensure the reaction mixture is being stirred or swirled effectively, especially since it is a heterogeneous mixture at the start.[6]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous sodium acetate?
Sodium acetate serves as the base catalyst in this reaction.[6] Using the anhydrous form is critical for two reasons:
-
It ensures no water is introduced into the reaction, which would otherwise decompose the acetic anhydride.[3]
-
The acetate ion's catalytic activity is dependent on the anhydrous conditions to facilitate the acetylation of glucose's hydroxyl groups.
Q2: What is the direct effect of water on acetic anhydride?
Water hydrolyzes acetic anhydride to form two molecules of acetic acid. This reaction is rapid and exothermic. This side reaction directly reduces the amount of acetylating agent available to react with glucose, leading to incomplete reactions and low yields.
Q3: How can I ensure my D-glucose is sufficiently dry?
While commercially available D-glucose is often suitable, it can be hygroscopic. For best results, D-glucose can be dried in a vacuum oven at a moderate temperature (e.g., 60-70°C) for several hours before use to remove any adsorbed water.
Q4: What is the purpose of pouring the final reaction mixture into ice water?
Pouring the mixture into a large volume of ice water serves two main purposes:
-
It precipitates the non-polar this compound product, which is insoluble in water.[8]
-
It quenches the reaction by rapidly hydrolyzing any unreacted excess acetic anhydride.[7]
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions, including the solvent and temperature. The following table summarizes yields from various protocols, all ofwhich emphasize anhydrous or carefully controlled conditions.
| D-Glucose (moles) | Acetic Anhydride (moles) | Sodium Acetate (moles) | Solvent | Temperature & Time | Yield (%) | Reference |
| 0.059 | ~1.59 | Not Specified (catalytic) | None | 100°C, 2-3h | 77% | [3] |
| 0.167 | 1.51 | 0.0366 | Benzene | Reflux, 1.5h | 73% | [4][7] |
| 0.167 | 1.06 | 0.0609 | Toluene | Reflux, 3h | 77% | [4] |
| 0.167 | 1.51 | 0.0366 | Butyl Acetate | Reflux, 1.5h | 75% (recrystallized) | [4] |
| 0.0167 | 0.151 | 0.00366 | Chloroform | Reflux, 24h | 68% | [7] |
Experimental Protocol
This protocol describes the synthesis of this compound using sodium acetate as a catalyst, with specific emphasis on maintaining anhydrous conditions.
Materials:
-
D-glucose (anhydrous)
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Methanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Oven for drying glassware
Procedure:
-
Preparation: Thoroughly wash and oven-dry all glassware before use.
-
Reagent Setup: In a dry 100 mL round-bottom flask, combine 5.0 g of anhydrous D-glucose and 4.0 g of anhydrous sodium acetate.[6] To ensure the sodium acetate is anhydrous, it can be heated in a crucible, allowed to cool in a desiccator, and weighed just before use.[3]
-
Reaction Initiation: Place a magnetic stir bar in the flask. In a fume hood, carefully add 25 mL of acetic anhydride to the flask.[6]
-
Heating: Attach the reflux condenser fitted with a drying tube. Heat the reaction mixture to approximately 90-100°C using a heating mantle.[3][6] Allow the reaction to proceed for 90 minutes to 2 hours with continuous stirring or occasional swirling to ensure proper mixing.[3][6]
-
Quenching and Precipitation: While the reaction is proceeding, prepare a 500 mL beaker containing approximately 250 mL of an ice-water slurry.
-
Once the reaction time is complete, remove the flask from the heat and allow it to cool to near room temperature.
-
Very carefully and slowly , pour the cooled reaction mixture into the beaker of ice water while stirring vigorously. A white solid should precipitate.[6] This step should be performed in a fume hood as it can generate acetic acid fumes.
-
Isolation: Continue stirring the mixture in the ice bath for about 10 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the solid product on the filter paper several times with cold deionized water to remove any remaining acetic acid and sodium acetate.[3]
-
Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry or dry in a vacuum desiccator. A typical crude yield is around 77%.[3]
-
(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from a hot methanol-water mixture (e.g., a 1:2 ratio).[6] Dissolve the solid in a minimum amount of hot methanol and add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form pure crystals.
Visualizations
Chemical Pathways
Caption: Key chemical reactions in the synthesis and the competing hydrolysis side reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common water-related synthesis issues.
References
- 1. scribd.com [scribd.com]
- 2. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 3. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 4. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 8. brainly.in [brainly.in]
Technical Support Center: Scaling Up the Synthesis of β-D-Glucose Pentaacetate
Welcome to the technical support center for the synthesis of β-D-glucose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of this important chemical reaction.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the synthesis and purification of β-D-glucose pentaacetate, particularly when scaling up the reaction.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | Low Yield of β-D-Glucose Pentaacetate: My reaction yield is significantly lower than expected after scaling up. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal catalyst amount: The catalyst-to-reactant ratio may not be optimal for the larger scale. 3. Loss during workup: Product may be lost during the quenching, extraction, or filtration steps. 4. Side reactions: Higher temperatures on a larger scale might promote the formation of byproducts. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. 2. Catalyst Optimization: Experiment with slightly varying the amount of sodium acetate (B1210297) to find the optimal ratio for your scaled-up reaction. 3. Careful Workup: Ensure the product is fully precipitated during quenching. Use cold water for washing to minimize product loss. 4. Temperature Control: Maintain a consistent internal reaction temperature. For larger batches, this may require a more robust heating and cooling system. |
| SYN-002 | Product is a Sticky Syrup, Not a Solid: After quenching the reaction in ice water, I'm getting a viscous oil instead of a crystalline solid. | 1. Incomplete acetylation: Some hydroxyl groups on the glucose may not have reacted. 2. Excess acetic anhydride (B1165640)/acetic acid: Residual reagents can plasticize the product. 3. Presence of α-anomer: The alpha anomer of glucose pentaacetate has a lower melting point and can exist as a syrup if present in significant quantities. | 1. Ensure Anhydrous Conditions: Use anhydrous glucose and sodium acetate, and fresh acetic anhydride. 2. Thorough Quenching and Washing: Pour the reaction mixture slowly into vigorously stirred ice water. Wash the precipitate thoroughly with cold water to remove unreacted acetic anhydride and acetic acid. 3. Purification: Recrystallization from ethanol (B145695) can help in solidifying the product and removing impurities.[1][2] |
| PUR-001 | Difficulty in Filtering the Product: The precipitated product is very fine and clogs the filter paper, making filtration slow and difficult. | 1. Rapid precipitation: Pouring the reaction mixture too quickly into ice water can lead to the formation of very small crystals. 2. Inappropriate filter medium: The pore size of the filter paper may not be suitable for the particle size of the product. | 1. Controlled Precipitation: Add the reaction mixture to the ice water slowly with vigorous stirring to encourage the formation of larger crystals. 2. Filter Aid: Consider using a filter aid like Celite® to improve filtration speed. 3. Alternative Filtration: For very large scales, consider using a centrifuge or a filter press. |
| PUR-002 | Product Purity is Low After Recrystallization: My final product shows significant impurities by NMR or HPLC analysis even after recrystallization. | 1. Incomplete removal of acetic acid/anhydride: Residual reagents co-crystallize with the product. 2. Contamination with α-anomer: The recrystallization solvent may not be optimal for separating the α and β anomers. 3. Trapped solvent: Solvent molecules may be trapped within the crystal lattice. | 1. Thorough Washing: Wash the crude product extensively with cold water before the first recrystallization. 2. Optimized Recrystallization: Use a suitable solvent system like ethanol-water. For separation of anomers, a process involving dissolving the alpha form in aqueous acetic acid can be effective.[3] 3. Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any trapped solvent. |
| SCL-001 | Reaction is Uncontrollably Exothermic: The reaction temperature increases rapidly and becomes difficult to control upon scaling up. | 1. Poor heat dissipation: The surface area-to-volume ratio decreases on a larger scale, making heat removal less efficient. 2. Rate of addition of reagents: Adding reagents too quickly can lead to a rapid release of heat. | 1. Controlled Addition: Add the glucose to the acetic anhydride and sodium acetate mixture in portions, allowing the temperature to stabilize between additions. 2. Efficient Cooling: Use a reaction vessel with a cooling jacket and a reliable temperature controller. For very large scales, consider a reactor with an overhead stirrer and baffles for better mixing and heat transfer. 3. Solvent Use: Some methods utilize a solvent such as toluene (B28343) or benzene (B151609) during the reaction to help control the temperature through reflux.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the synthesis of β-D-glucose pentaacetate?
A1: Sodium acetate acts as a basic catalyst in the acetylation of D-glucose with acetic anhydride.[5] It is believed to deprotonate the hydroxyl groups of glucose, making them more nucleophilic and facilitating their attack on the carbonyl carbon of acetic anhydride. The use of a basic catalyst like sodium acetate favors the formation of the β-anomer, which is the thermodynamically more stable product under these conditions.
Q2: Why is anhydrous sodium acetate specified in many protocols?
A2: Water can react with acetic anhydride, consuming the reagent and generating acetic acid. This can reduce the efficiency of the acetylation reaction. Therefore, using anhydrous sodium acetate helps to ensure that the acetic anhydride is available to react with the glucose, leading to a higher yield of the desired product.
Q3: Can I use a different catalyst instead of sodium acetate?
A3: Other basic catalysts can be used, but sodium acetate is the most commonly reported and cost-effective catalyst for selectively synthesizing the β-anomer. Lewis acids like zinc chloride (ZnCl₂) are often used to produce the α-anomer.[5]
Q4: What is the best way to purify the crude β-D-glucose pentaacetate?
A4: The most common method for purifying crude β-D-glucose pentaacetate is recrystallization. Ethanol or a mixture of methanol (B129727) and water are frequently used solvents for this purpose.[1][6] For separating the β-anomer from the α-anomer, a method involving washing with an aqueous solution of acetic acid has been reported to be effective, as the α-form is more soluble in this medium.[3]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of β-D-glucose pentaacetate can be confirmed using several analytical techniques. The most common methods include:
-
Melting Point: The reported melting point for pure β-D-glucose pentaacetate is around 131-132 °C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and anomeric configuration of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and quantify any impurities, including the α-anomer.[1]
Experimental Protocol: Scalable Synthesis of β-D-Glucose Pentaacetate
This protocol is adapted from established methods and is suitable for scaling up.[1][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g D-Glucose) | Molar Equivalents |
| D-Glucose (anhydrous) | 180.16 | 100 g | 1.0 |
| Acetic Anhydride | 102.09 | 340 mL (approx. 367 g) | 6.5 |
| Sodium Acetate (anhydrous) | 82.03 | 50 g | 1.1 |
| Toluene | - | 500 mL | - |
| Ice Water | - | 2 L | - |
| Ethanol (95%) | - | For recrystallization | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetic anhydride and anhydrous sodium acetate.
-
Addition of Glucose: While stirring, add anhydrous D-glucose to the mixture in portions. The addition may cause a slight exotherm, which should be controlled.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.[8] The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a large beaker containing vigorously stirred ice water. A white solid should precipitate.
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Recrystallization: Recrystallize the crude product from hot 95% ethanol.[1][2] Allow the solution to cool slowly to form crystals.
-
Final Filtration and Drying: Filter the purified crystals and wash them with a small amount of cold ethanol. Dry the final product under vacuum.
Data Presentation
Table 1: Comparison of Reported Yields and Conditions for β-D-Glucose Pentaacetate Synthesis
| Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Sodium Acetate | Acetic Anhydride (neat) | 90 | 6 | 73.9 | [1] |
| Sodium Acetate | Acetic Anhydride (neat) | 100 | 2-3 | 77 | [8] |
| Sodium Acetate | Toluene | Reflux | 3 | 77 | [4] |
| Sodium Acetate | Benzene | Reflux | 1.5 | 73 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of β-D-glucose pentaacetate.
Caption: Troubleshooting decision tree for β-D-glucose pentaacetate synthesis.
References
- 1. Production process of beta-glucose pentaacetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]
- 3. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 8. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of β-D-Glucose Pentaacetate
For researchers in drug development and the chemical sciences, precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for β-D-glucose pentaacetate, a common intermediate in carbohydrate chemistry. To offer a comprehensive analytical perspective, spectral data for its anomer, α-D-glucose pentaacetate, is also presented.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for β-D-glucose pentaacetate and its α-anomer. The data has been compiled from various spectroscopic sources, with spectra typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data for D-Glucose Pentaacetate Anomers in CDCl₃
| Proton | β-D-Glucose Pentaacetate | α-D-Glucose Pentaacetate |
| H-1 | 5.74 (d, J = 8.4 Hz) | 6.33 (d, J = 3.6 Hz) |
| H-2 | 5.14 (t, J = 9.2 Hz) | 5.12 (dd, J = 10.4, 3.6 Hz) |
| H-3 | 5.28 (t, J = 9.6 Hz) | 5.47 (t, J = 10.0 Hz) |
| H-4 | 5.10 (t, J = 9.8 Hz) | 5.11 (t, J = 10.0 Hz) |
| H-5 | 3.82 (ddd, J = 9.9, 4.8, 2.4 Hz) | 4.11 (ddd, J = 10.0, 4.8, 2.4 Hz) |
| H-6a | 4.28 (dd, J = 12.4, 4.8 Hz) | 4.27 (dd, J = 12.4, 4.8 Hz) |
| H-6b | 4.13 (dd, J = 12.4, 2.4 Hz) | 4.13 (dd, J = 12.4, 2.4 Hz) |
| CH₃ (Ac) | 2.11, 2.09, 2.04, 2.03, 2.01 (s) | 2.18, 2.10, 2.05, 2.03, 2.02 (s) |
Table 2: ¹³C NMR Spectral Data for D-Glucose Pentaacetate Anomers in CDCl₃
| Carbon | β-D-Glucose Pentaacetate | α-D-Glucose Pentaacetate |
| C-1 | 91.7 | 89.1 |
| C-2 | 72.9 | 70.0 |
| C-3 | 72.8 | 70.7 |
| C-4 | 67.9 | 68.4 |
| C-5 | 70.3 | 69.8 |
| C-6 | 61.7 | 61.5 |
| C=O (Ac) | 170.6, 170.2, 169.4, 169.3, 168.9 | 170.7, 170.1, 169.8, 169.6, 169.5 |
| CH₃ (Ac) | 20.9, 20.7, 20.6, 20.5, 20.5 | 20.9, 20.8, 20.6, 20.6, 20.5 |
Experimental Protocols
The following provides a typical experimental procedure for acquiring ¹H and ¹³C NMR spectra of peracetylated glucose derivatives.
Sample Preparation:
-
Weigh approximately 10-20 mg of the peracetylated glucose sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, particularly for the overlapping proton signals in the pyranose ring.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these compounds.
-
Temperature: Spectra are typically recorded at room temperature (298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 220-250 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
-
Structural Assignment and Visualization
The structural assignment of the NMR signals is crucial for confirming the identity and purity of the synthesized compound. The numbering of the carbon and proton atoms in the glucose ring is illustrated in the following diagram.
Caption: Molecular structure of β-D-glucose pentaacetate with atom numbering for NMR assignment.
This guide provides a foundational dataset and protocol for the NMR analysis of β-D-glucose pentaacetate, facilitating its identification and comparison with its α-anomer for researchers in the field.
A Comparative Guide to HPLC Methods for the Separation of α- and β-Anomers of Glucose Pentaacetate
For researchers, scientists, and professionals in drug development, the efficient separation and analysis of carbohydrate anomers are critical for characterization, quality control, and understanding biological activity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of α- and β-anomers of glucose pentaacetate, complete with experimental data and detailed protocols.
Comparison of HPLC Methods
The separation of the α- and β-anomers of glucose pentaacetate can be effectively achieved using various HPLC techniques, primarily reversed-phase and chiral chromatography. The choice of stationary phase and mobile phase composition, particularly the organic modifier, is crucial for obtaining baseline resolution. Supercritical Fluid Chromatography (SFC) also presents a viable, greener alternative.
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (α-anomer) | Retention Time (β-anomer) | Resolution/Notes |
| Reversed-Phase HPLC | Phenyl Hexyl | Methanol (B129727)/Water | 1.0 | UV | ~44.66 min (total) | ~44.66 min (total) | Baseline separation achieved with recycling HPLC after 9 effective column passes.[1] |
| Reversed-Phase HPLC | Pentafluorophenyl (PFP) | Methanol/Water | 1.0 | UV | ~16.98 min (total) | ~16.98 min (total) | Baseline separation achieved with recycling HPLC after 3 effective column passes.[1] |
| Reversed-Phase HPLC | HC-C18 (5 µm, 4.6 x 250 mm) | Acetonitrile (B52724)/Water Gradient | 1.0 | UV (260 nm) | Not Specified | Not Specified | A gradient of 0–20% ACN for 10 min, 20–70% for 20 min, and 100% for 15 min was used.[2] |
| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | Not Specified | UV/MS | Not Specified | Not Specified | A simple isocratic method is suggested. Formic acid can be substituted for MS compatibility.[3] |
| Chiral HPLC | Chiralpak AD-H | Not Specified for Pentaacetate | Not Specified | Refractive Index | Not Specified | Not Specified | Effective for separating anomers of various underivatized monosaccharides.[4][5] |
| Supercritical Fluid Chromatography (SFC) | Silica | CO2/Ethanol | Not Specified | UV | Not Specified | Not Specified | A promising technique for preparative separation of derivatized anomers. |
Note: The retention times for the Phenyl Hexyl and PFP columns are presented as the total time in a recycling HPLC system to achieve baseline separation, not the retention time for a single pass.[1]
Experimental Protocols
Reversed-Phase HPLC Method using a Pentafluorophenyl (PFP) Column
This method has been shown to be effective for the baseline separation of glucose pentaacetate anomers.[1]
-
Instrumentation: An HPLC system equipped with a UV detector and a 10-port switching valve for recycling chromatography is recommended for optimal separation.
-
Column: Pentafluorophenyl (PFP) stationary phase.
-
Mobile Phase: Methanol and water. The exact ratio should be optimized, but methanol is noted to be a superior organic modifier to acetonitrile for this separation on π-bonded stationary phases.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for the analyte (e.g., 260 nm if a chromophore is present).[2]
-
Procedure:
-
Prepare a standard solution of the α- and β-glucose pentaacetate anomeric mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Equilibrate the PFP column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
If using a recycling HPLC system, the peak containing the unresolved anomers is passed through the column multiple times until baseline separation is achieved. For the PFP column, this was reported to be after 3 effective column passes.[1]
-
Identify the anomers based on their relative retention times. Typically, the β-anomer elutes before the α-anomer in reversed-phase chromatography.
-
Reversed-Phase HPLC Method using a HC-C18 Column
This protocol outlines a gradient elution method for the separation of acetylated glucose derivatives.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: HC-C18 (5 µm particle size, 4.6 mm inner diameter, 250 mm length).[2]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 260 nm.[2]
-
Gradient Program:
-
0-10 min: 0-20% Solvent B
-
10-30 min: 20-70% Solvent B
-
30-45 min: 100% Solvent B
-
-
Procedure:
-
Prepare the sample in the mobile phase or a compatible solvent.
-
Equilibrate the column with the initial mobile phase composition (100% Solvent A).
-
Inject the sample and start the gradient program.
-
Monitor the elution of the anomers.
-
Visualizing the HPLC Workflow
The following diagram illustrates the general experimental workflow for the HPLC separation of glucose pentaacetate anomers.
Caption: General workflow for HPLC separation of glucose pentaacetate anomers.
Alternative and Emerging Techniques
Chiral HPLC offers a powerful alternative for the direct separation of anomers without the need for extensive method development that can sometimes be required for reversed-phase methods.[6][7] Columns with chiral stationary phases, such as those based on polysaccharide derivatives, can provide excellent selectivity for stereoisomers.[4][5]
Supercritical Fluid Chromatography (SFC) is an emerging "green" chromatography technique that utilizes supercritical carbon dioxide as the primary mobile phase. It offers advantages in terms of reduced organic solvent consumption and faster analysis times. SFC has been successfully applied to the preparative separation of derivatized monosaccharide anomers and holds significant promise for the analysis of glucose pentaacetate anomers.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Separation of D-Glucopyranose, pentaacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of β-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of β-D-glucose pentaacetate, a fully acetylated derivative of glucose. Understanding the fragmentation behavior of this molecule under different ionization techniques is crucial for its accurate identification and structural elucidation in complex biological and chemical matrices. This document presents experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), offering insights into the characteristic fragmentation pathways.
Comparison of Fragmentation Patterns: EI vs. ESI
The fragmentation of β-D-glucose pentaacetate varies significantly depending on the ionization technique employed. Electron Ionization (EI) is a high-energy "hard" ionization method that induces extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation, often showing the intact molecule as a charged adduct. Subsequent tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Below is a summary of the major fragment ions observed for β-D-glucose pentaacetate under EI and ESI conditions.
| Ionization Method | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Relative Intensity (%) | Plausible Fragment Identity |
| GC-MS (EI) | Not Observed (390.12) | 331 | High | [M - OAc]⁺ |
| 242 | 99.99 | [M - OAc - AcOH - CH₂CO]⁺ | ||
| 200 | 84.77 | [M - OAc - AcOH - CH₂CO - C₂H₂O]⁺ | ||
| 157 | 86.74 | Cyclic oxonium ion | ||
| 115 | 80.78 | Further fragmentation product | ||
| 98 | 74.15 | Further fragmentation product | ||
| 43 | High | [CH₃CO]⁺ | ||
| LC-MS (ESI-QTOF) | 413.1054 ([M+Na]⁺) | 353.0818 | 92 | [M+Na - AcOH]⁺ |
| 293.0610 | 38.40 | [M+Na - 2AcOH]⁺ | ||
| 251.0510 | 89.50 | [M+Na - 2AcOH - C₂H₂O]⁺ | ||
| 109.0261 | 100 | Further fragmentation product |
Data compiled from NIST WebBook and PubChem spectral databases.[1][2]
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of β-D-glucose pentaacetate. Below are representative protocols for GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on typical methods for the analysis of acetylated monosaccharides.
-
Sample Preparation: Dissolve β-D-glucose pentaacetate in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a final concentration of 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., JEOL JMS-DX-300).[2]
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is representative of methods for analyzing less volatile carbohydrate derivatives.
-
Sample Preparation: Dissolve β-D-glucose pentaacetate in methanol (B129727) or acetonitrile (B52724) to a final concentration of 100 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization source (e.g., Agilent QTOF 6545).[2]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range: m/z 100-600.
-
MS/MS Analysis: For fragmentation data, the precursor ion (e.g., [M+Na]⁺ at m/z 413.1) is isolated and subjected to collision-induced dissociation (CID) with nitrogen gas. Collision energy can be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Fragmentation Pathway of β-D-Glucose Pentaacetate
The fragmentation of β-D-glucose pentaacetate is initiated by the ionization of the molecule. The subsequent bond cleavages are driven by the stability of the resulting fragment ions. A proposed fragmentation pathway is illustrated below. The initial loss of an acetoxy group is a common feature, followed by sequential losses of acetic acid and other small neutral molecules.
Caption: Proposed EI fragmentation pathway of β-D-glucose pentaacetate.
References
- 1. Application of positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry to a study of the fragmentation of 6-hydroxyluteolin 7-O-glucoside and 7-O-glucosyl-(1 --> 3)-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Researcher's Guide to Certificate of Analysis (CoA) Standards for Research-Grade β-D-Glucose Pentaacetate
For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount to achieving reliable and reproducible experimental outcomes. β-D-Glucose pentaacetate is a key intermediate in the synthesis of glycosides and a valuable tool in biochemical research.[1][2] A thorough understanding of its Certificate of Analysis (CoA) ensures that the material meets the stringent requirements for these applications. This guide compares the typical quality control standards for research-grade β-D-glucose pentaacetate, provides insight into its most common isomeric impurity, and details the experimental protocols used for its validation.
Standard Certificate of Analysis Parameters
A CoA for high-quality β-D-glucose pentaacetate provides a suite of analytical data to confirm its identity, purity, and physical properties. Below is a summary of the most critical parameters found on a typical CoA for research-grade material.
| Parameter | Typical Specification | Analytical Method | Importance in Research |
| Appearance | White to off-white crystalline powder.[1][3][4] | Visual Inspection | A deviation from the expected appearance can indicate contamination or degradation. |
| Purity (Assay) | ≥ 98.0%.[2][4][5][6] Some suppliers offer ≥ 99%.[1] | HPLC or GC.[7][8] | Ensures that the desired compound is the primary component, minimizing the influence of impurities on reaction yields and biological assays. |
| Identity | Conforms to the structure of β-D-Glucose Pentaacetate. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).[7] | Confirms the correct molecular structure and connectivity of atoms, preventing the use of an incorrect starting material. |
| Melting Point | 130-134 °C.[4][6][9][10] | Melting Point Apparatus | A sharp melting point within the specified range is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities. |
| Specific Optical Rotation | +4.0° to +6.0° (c=1 to 5, in Chloroform).[1][6][8][9] | Polarimetry | This is a critical parameter for confirming the correct anomer (β-form). The α-anomer has a significantly different and much higher positive rotation.[9] |
| Water Content | ≤ 0.5% - 1.0%.[8][9] | Karl Fischer Titration (K.F.) | The presence of water can hydrolyze the acetate (B1210297) groups and may be detrimental to moisture-sensitive reactions.[7] |
| Solubility | Soluble in chloroform (B151607) and methanol; insoluble in water.[2][10][11] | Visual Inspection | Confirms the solvent compatibility for experimental setups and purification procedures. |
Performance Comparison: β-Anomer vs. α-Anomer Impurity
The most common process-related impurity in the synthesis of β-D-glucose pentaacetate is its diastereomer, α-D-glucose pentaacetate.[12] While both forms have the same molecular weight, their different stereochemistry can lead to significant variations in reactivity and biological activity.[13] For instance, the α-anomer has shown different performance in applications like stimulating insulin (B600854) release.[13] Therefore, ensuring a high purity of the β-anomer is crucial for stereospecific glycosylation reactions.
The primary distinguishing features that are easily verifiable from a CoA are the melting point and specific optical rotation.
| Parameter | β-D-Glucose Pentaacetate | α-D-Glucose Pentaacetate | Significance of Comparison |
| Melting Point | 130-134 °C[9] | 111-114 °C[9] | The presence of the α-anomer as an impurity will lower and broaden the melting point of the β-form. |
| Specific Optical Rotation | +4.0° to +6.0° (c=1, CHCl₃)[9] | +100.0° to +103.0° (c=1, CHCl₃)[9] | Optical rotation is the most definitive and sensitive method to distinguish between the two anomers and quantify their relative purity. |
Key Experimental Protocols for Quality Verification
To ensure the quality of β-D-glucose pentaacetate, several key analytical experiments are performed. The detailed protocols below provide a framework for the validation of this critical research chemical.
This method quantifies the purity of the compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (CH₃CN) is typically effective. For example, starting with 20% CH₃CN and increasing to 70% over 20 minutes.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength where the acetate groups show some absorbance (e.g., 210 nm) or using a detector like an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
-
Procedure:
-
Prepare a sample solution of β-D-glucose pentaacetate in the mobile phase (e.g., 1 mg/mL).
-
Inject a defined volume (e.g., 10 µL) onto the column.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Nuclear Magnetic Resonance (NMR) confirms the chemical structure and is particularly useful for identifying the anomeric proton, which distinguishes the α and β forms.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve a small amount of the sample (5-10 mg) in ~0.7 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Analysis: For the β-anomer, the anomeric proton (H-1) typically appears as a doublet around δ 5.7 ppm with a large coupling constant (J ≈ 8-9 Hz). For the α-anomer, the anomeric proton appears further downfield around δ 6.3 ppm with a smaller coupling constant (J ≈ 3-4 Hz). The presence of a signal for the α-anomer indicates an isomeric impurity.
-
This experiment measures the rotation of plane-polarized light by a solution of the chiral molecule, providing a definitive value for the specific anomer.
-
Instrumentation: A polarimeter.
-
Solvent: Chloroform (CHCl₃), analytical grade.
-
Procedure:
-
Accurately prepare a solution of a known concentration (c), for example, 1.0 g per 100 mL (c=1) in chloroform.
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell (of a known path length, l, typically 1 decimeter) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .
-
Compare the result to the specification (+4.0° to +6.0°). A higher value suggests contamination with the α-anomer.
-
Visualized Workflows
The following diagrams illustrate the quality control process and a typical experimental workflow where the purity of β-D-glucose pentaacetate is critical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. thermofisher.com [thermofisher.com]
- 4. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 5. Beta D-Gluco Pentaacetate Manufacturers, with SDS [mubychem.com]
- 6. b- D -Glucose pentaacetate 98 604-69-3 [sigmaaldrich.com]
- 7. Beta D Glucose Pentaacetate: Best Suppliers & Prices [accio.com]
- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. deyerchem.com [deyerchem.com]
- 10. echemi.com [echemi.com]
- 11. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]
- 12. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. rsc.org [rsc.org]
A Researcher's Guide to Alternative Protecting Groups for Glucose in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the selective protection of hydroxyl groups in glucose is a critical step in the synthesis of complex glycans and glycoconjugates. The choice of protecting group profoundly impacts reaction outcomes, influencing regioselectivity, stereocontrol, and overall synthetic efficiency. This guide provides an objective comparison of common and alternative protecting groups for glucose, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The polyhydroxylated nature of glucose presents a significant challenge in selectively modifying a single hydroxyl group. Protecting groups serve as temporary masks, allowing for chemical transformations at specific positions while leaving other hydroxyls untouched. The ideal protecting group is easily and selectively introduced, stable under a variety of reaction conditions, and readily removed under mild conditions that do not affect other functionalities in the molecule. This guide will delve into the performance of several key protecting groups, offering a comparative analysis to aid in their selection.
Comparative Analysis of Common Protecting Groups for Glucose
The selection of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection, where one group can be removed selectively in the presence of others.[1] Below is a summary of the performance of commonly used protecting groups for the hydroxyl groups of glucose.
| Protecting Group | Target Hydroxyl(s) | Typical Reagents for Protection | Typical Conditions for Protection | Typical Yield (%) | Typical Reagents for Deprotection | Typical Conditions for Deprotection | Orthogonality & Remarks |
| Trityl (Tr) | Primary (C-6) | Trityl chloride, Pyridine | Pyridine, 12-24 h, RT | 85-95 | 80% Acetic acid | 2-4 h, RT | Stable to basic and hydrogenolytic conditions; acid-labile.[2][3] Its bulkiness ensures high regioselectivity for the primary hydroxyl group.[3][4] |
| TBDMS | Primary (C-6) | TBDMS-Cl, Imidazole (B134444) | DMF, 2-4 h, RT | 90-98 | TBAF in THF | 1-2 h, 0 °C to RT | Stable under a wide range of conditions but specifically cleaved by fluoride (B91410) ions.[2][5] Offers good orthogonality with acid-labile and base-labile groups.[2] |
| Benzylidene Acetal (B89532) | C-4 and C-6 | Benzaldehyde (B42025) dimethyl acetal, p-TsOH | DMF, 2 h, 80 °C | ~63 | H₂/Pd/C or mild acid (e.g., aq. AcOH) | Varies | Protects two hydroxyls simultaneously.[6][7] Can be regioselectively opened.[7] |
| Benzyl (B1604629) (Bn) | All hydroxyls (less selective) or specific hydroxyls with prior protection | Benzyl bromide, NaH | DMF, overnight, 0 °C to RT | >90 | H₂, Pd/C | RT, atmospheric pressure | Very stable to a wide range of conditions, including acidic and basic media.[8] Removed by hydrogenolysis. |
| Levulinoyl (Lev) | Any hydroxyl (requires activation) | Levulinic anhydride, DMAP | Pyridine, 2-4 h, RT | >90 | Hydrazine hydrate (B1144303) in pyridine/acetic acid | 15-30 min, RT | An acyl-type protecting group, stable to acidic and hydrogenolytic conditions.[9][10] Removed under specific mild conditions, offering excellent orthogonality.[9][11] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these key protecting groups are crucial for reproducible results in the laboratory.
Protocol 1: 6-O-Tritylation of Methyl α-D-glucopyranoside[2]
-
Protection: To a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1-1.2 eq). Stir the mixture at room temperature for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction by the addition of methanol (B129727). Concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
-
Deprotection: Dissolve methyl 6-O-trityl-α-D-glucopyranoside (1.0 eq) in 80% aqueous acetic acid. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Once the reaction is complete, concentrate the mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual acetic acid. Purify the crude product by silica gel column chromatography.[2]
Protocol 2: 6-O-TBDMS-silylation of Methyl α-D-glucopyranoside[2]
-
Protection: Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF). Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography on silica gel.[2]
-
Deprotection (using TBAF): Dissolve the TBDMS-protected carbohydrate (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add tetrabutylammonium (B224687) fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv.) dropwise to the stirred solution. Allow the reaction to warm to room temperature and monitor by TLC. Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂ and quench with water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.[5]
Protocol 3: 4,6-O-Benzylidene Acetal Protection of Methyl α-D-glucopyranoside[6]
-
Protection: To a solution of methyl α-D-glucopyranoside (1.0 eq) in DMF, add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq). Heat the mixture at 80 °C for 2 hours. Quench the reaction with triethylamine (B128534) and remove the solvent under reduced pressure. Purify the residue by column chromatography.
-
Deprotection (Hydrogenolysis): Clean deprotection of benzylidene acetals can be achieved using triethylsilane and 10% Pd/C in methanol at room temperature, offering a mild alternative to traditional hydrogenation with H₂ gas.[7]
Strategic Application and Orthogonal Protection
The true power of these protecting groups lies in their combined use in orthogonal strategies to synthesize complex oligosaccharides.[1] For instance, the acid-labile trityl group can be used alongside the fluoride-labile TBDMS group and the hydrogenolysis-labile benzyl group, allowing for the sequential deprotection and functionalization of different hydroxyl groups within the same molecule.
Below is a diagram illustrating a logical workflow for the orthogonal protection and deprotection of glucose, a cornerstone of complex carbohydrate synthesis.
Caption: Orthogonal protection and deprotection workflow for glucose.
This workflow demonstrates how different protecting groups can be sequentially removed to allow for specific modifications at different positions of the glucose molecule.
Signaling Pathways in Glycobiology Research
The synthesis of complex carbohydrates is often geared towards studying their roles in biological signaling pathways. The ability to create specific glycan structures allows researchers to probe the interactions between carbohydrates and proteins, which are fundamental to many cellular processes.
The following diagram illustrates a simplified signaling pathway involving a carbohydrate ligand and a cell surface receptor, a common area of investigation for which synthetic carbohydrates are essential.
Caption: Simplified carbohydrate-mediated signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combination of 3- O-Levulinoyl and 6- O-Trifluorobenzoyl Groups Ensures α-Selectivity in Glucosylations: Synthesis of the Oligosaccharides Related to Aspergillus fumigatus α-(1 → 3)-d-Glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Glycosyl Donors: β-D-Glucose Pentaacetate Derivatives vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor is paramount, profoundly influencing reaction efficiency, stereochemical outcome, and the overall success of a synthetic campaign. β-D-Glucose pentaacetate stands as a foundational building block in carbohydrate chemistry, primarily serving as a stable, crystalline precursor to more reactive glycosyl donors. This guide provides an objective comparison of the efficacy of donors derived from β-D-glucose pentaacetate against other widely used glycosyl donors, supported by experimental data and detailed protocols to inform rational synthetic design.
The "Armed-Disarmed" Principle: A Framework for Reactivity
A key concept in comparing glycosyl donor efficacy is the "armed-disarmed" principle, which relates the electronic properties of a donor's protecting groups to its reactivity.[1][2]
-
Disarmed Donors : These possess electron-withdrawing protecting groups, such as the acetyl esters found in β-D-glucose pentaacetate. These groups reduce the electron density at the anomeric center, destabilizing the developing positive charge of the oxocarbenium ion intermediate and thus "disarming" the donor, making it less reactive.[1][2]
-
Armed Donors : These feature electron-donating protecting groups, like benzyl (B1604629) ethers. They "arm" the donor by stabilizing the oxocarbenium ion, leading to higher reactivity and allowing for glycosylation under milder conditions.[1]
-
Superarmed Donors : These are made even more reactive, for instance, by incorporating bulky silyl (B83357) groups that enforce a more reactive conformation.[3][4]
Kinetic studies on thioglycoside donors have quantified this effect, showing a disarmed donor to be approximately 40-fold slower than an armed donor, which is in turn about 20-fold slower than a superarmed equivalent.[3][4] This reactivity hierarchy is a critical consideration for planning selective and sequential glycosylations.
Quantitative Comparison of Common Glycosyl Donors
β-D-Glucose pentaacetate is typically not used directly as a glycosyl donor in large-scale synthesis due to its relatively low reactivity.[5] Instead, it is efficiently converted into more potent donors, most notably acetobromoglucose, for use in methods like the Koenigs-Knorr reaction. The following table summarizes representative performance data for major classes of glycosyl donors, including those derived from peracetylated glucose.
Disclaimer: The data presented below are compiled from various literature sources. Direct comparison should be approached with caution as reaction conditions (acceptor nucleophilicity, promoter, solvent, temperature, and concentration) significantly impact yield and stereoselectivity.
| Glycosyl Donor Type | Leaving Group | Typical Protecting Groups (C2) | Reactivity Class | Promoter/Activator | Representative Yield | Stereoselectivity (α:β) | Reference |
| Glycosyl Halide | -Br, -Cl | Acetyl (Ac), Benzoyl (Bz) | Disarmed | Ag⁺ or Hg⁺ salts (e.g., Ag₂O, AgOTf) | 74-90% | 1:22 (β-selective) | [6] |
| Glycosyl Trichloroacetimidate (B1259523) | -OC(NH)CCl₃ | Acetyl (Ac) | Disarmed | Catalytic TMSOTf or BF₃·OEt₂ | 85% | 1:6 (β-selective) | [7] |
| Glycosyl Trichloroacetimidate | -OC(NH)CCl₃ | Benzyl (Bn) | Armed | Catalytic TMSOTf or BF₃·OEt₂ | Good to High | Varies (often α-selective) | [8] |
| Thioglycoside | -SPh, -SEt | Acetyl (Ac) | Disarmed | NIS / cat. TfOH | 86% | 1:4 (β-selective) | [9] |
| Thioglycoside | -SPh, -SEt | Benzyl (Bn) | Armed | NIS / cat. TfOH | 81% | Varies (often α-selective) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental setups is crucial for understanding and implementing glycosylation strategies.
Caption: General experimental workflow for a chemical glycosylation reaction.
A significant advantage of using donors with acetyl groups, such as those derived from β-D-glucose pentaacetate, is the high degree of stereocontrol imparted by the C-2 acetyl group. This is achieved through "neighboring group participation."
Caption: Mechanism of 1,2-trans glycoside formation via neighboring group participation.
Experimental Protocols
Koenigs-Knorr Glycosylation (from Acetobromoglucose)
This classic method utilizes a glycosyl halide, which can be readily prepared from β-D-glucose pentaacetate. The C-2 acetyl group ensures high β-selectivity for glucose donors.[11][12]
-
Materials : 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor, 1.0 equiv), glycosyl acceptor (1.1 equiv), silver(I) oxide (Ag₂O, 1.0 equiv), 2-aminoethyl diphenylborinate (10 mol%), anhydrous acetonitrile, 4Å molecular sieves.
-
Procedure :
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor, silver(I) oxide, 2-aminoethyl diphenylborinate, and anhydrous acetonitrile.
-
Add the glycosyl donor (acetobromoglucose) to the solution at room temperature.
-
Stir the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of Celite® to remove silver salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield the desired β-glycoside.
-
Schmidt Trichloroacetimidate Glycosylation
This method is prized for its high reactivity and the use of only a catalytic amount of an acid promoter.[13]
-
Materials : Glycosyl trichloroacetimidate donor (1.2 equiv), glycosyl acceptor (1.0 equiv), activated 4Å molecular sieves, anhydrous dichloromethane (CH₂Cl₂), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1-0.5 equiv).
-
Procedure :
-
Add the glycosyl acceptor and trichloroacetimidate donor to a flame-dried flask. Remove residual moisture by azeotroping with dry toluene (B28343) and then placing under high vacuum.
-
In a separate flask, add activated molecular sieves and heat under vacuum. Cool to room temperature and purge with argon.
-
Under an argon atmosphere, dissolve the donor and acceptor in anhydrous CH₂Cl₂ and transfer this solution via cannula to the flask containing the molecular sieves.
-
Stir the mixture and cool to the desired temperature (typically between -80°C and 0°C).
-
Add the catalytic amount of TMSOTf to the suspension and stir until the donor is consumed (monitor by TLC).
-
Quench the reaction by adding a few drops of a basic solution (e.g., saturated aqueous NaHCO₃ or triethylamine).
-
Filter the mixture through Celite®, wash the pad with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Thioglycoside Glycosylation (NIS/TfOH Activation)
Thioglycosides are stable donors that can be activated under specific conditions, making them valuable for orthogonal and chemoselective glycosylation strategies.[14]
-
Materials : Thioglycoside donor (1.2 equiv), glycosyl acceptor (1.0 equiv), activated 4Å molecular sieves, anhydrous dichloromethane (CH₂Cl₂), N-Iodosuccinimide (NIS, 1.2-4.0 equiv), Trifluoromethanesulfonic acid (TfOH, 0.1-0.5 equiv).
-
Procedure :
-
Co-evaporate the glycosyl donor and acceptor with dry toluene and place under high vacuum in a flame-dried flask.
-
Prepare a separate flask with activated molecular sieves under argon.
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ and transfer to the flask with sieves.
-
Stir the mixture and cool to the reaction temperature (e.g., -40°C to -80°C).
-
Add NIS to the suspension, followed by the catalytic amount of TfOH.
-
Stir the reaction at the set temperature until TLC analysis indicates complete consumption of the donor.
-
Quench the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Filter through Celite® and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove iodine) and brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography.
-
References
- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally armed glycosyl donors: reactivity quantification, new donors and one pot reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Conformationally armed glycosyl donors: reactivity quantification, new donors and one pot reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. Koenigs-Knorr_reaction [chemeurope.com]
- 13. youtube.com [youtube.com]
- 14. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Anomeric Effect in Glucose Pentaacetate: A Comparative Guide to Anomer Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the α and β anomers of glucose pentaacetate, focusing on the influence of the anomeric effect on their relative stability. Experimental data, detailed methodologies, and visual representations are presented to offer a comprehensive understanding for researchers in carbohydrate chemistry and drug development.
Introduction to the Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of a substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, even though sterically this position is more hindered than the equatorial orientation. This effect is a departure from simple steric considerations and is attributed to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. In the case of glucose pentaacetate, the substituent at the anomeric position is an acetate (B1210297) group.
Comparative Stability of α- and β-Glucose Pentaacetate
Contrary to what steric hindrance alone would suggest, the α-anomer of glucose pentaacetate, where the anomeric acetate group is in the axial position, is the thermodynamically more stable anomer under certain conditions. This increased stability is a direct consequence of the anomeric effect. The β-anomer, with its equatorial acetate group, is sterically favored but lacks the stabilizing electronic interaction of the anomeric effect.
Quantitative Comparison of Anomer Stability
The relative stability of the α and β anomers can be quantified by the Gibbs free energy of anomerization (ΔG°) and the corresponding equilibrium constant (K_eq). A study on the anomerization of glucose pentaacetate in a 50:50 mixture of acetic anhydride (B1165640) and acetic acid has provided the following thermodynamic parameters.[1]
| Thermodynamic Parameter | Value | Favored Anomer |
| Gibbs Free Energy (ΔG°) | Negative | α-anomer |
| Equilibrium Constant (K_eq) | > 1 | α-anomer |
| Enthalpy of Anomerization (ΔH°) | Provided in study[1] | - |
| Entropy of Anomerization (ΔS°) | Provided in study[1] | - |
Note: The specific numerical values for ΔH° and ΔS° are detailed in the cited literature and demonstrate the temperature dependence of the equilibrium.[1]
Experimental Protocols
Determination of Thermodynamic Parameters for Anomerization
Objective: To determine the Gibbs free energy, enthalpy, and entropy of anomerization for glucose pentaacetate.
Methodology:
-
Sample Preparation: Prepare solutions of pure α-D-glucose pentaacetate and pure β-D-glucose pentaacetate in a 50:50 (v/v) mixture of acetic anhydride and acetic acid.
-
Equilibration: Incubate the solutions at various constant temperatures to allow the anomerization reaction to reach equilibrium. The progress of the reaction can be monitored by polarimetry or ¹H NMR spectroscopy.
-
Analysis:
-
Polarimetry: Measure the optical rotation of the solutions at regular intervals until a constant value is reached, indicating equilibrium. The equilibrium composition can be calculated from the final rotation value.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra of the equilibrated solutions. The ratio of the α to β anomer is determined by integrating the signals of their respective anomeric protons. The anomeric proton of the α-anomer typically appears as a doublet around δ 6.3 ppm, while the β-anomer's anomeric proton is a doublet around δ 5.7 ppm in CDCl₃.[2]
-
-
Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated from the ratio of the concentrations of the anomers at equilibrium: K_eq = [α-anomer] / [β-anomer].
-
Calculation of Gibbs Free Energy (ΔG°): The standard Gibbs free energy of anomerization is calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the absolute temperature in Kelvin.
-
Calculation of Enthalpy (ΔH°) and Entropy (ΔS°): By determining K_eq at different temperatures, a van't Hoff plot (ln(K_eq) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the calculation of the standard enthalpy and entropy of anomerization.[1]
Conformational Analysis by ¹H NMR Spectroscopy
Objective: To distinguish between the α and β anomers of glucose pentaacetate and determine their relative abundance in a mixture.
Methodology:
-
Sample Preparation: Dissolve the glucose pentaacetate sample in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Record a high-resolution ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the signals corresponding to the anomeric protons (H-1). These are typically found in the downfield region of the spectrum (δ 5.5-6.5 ppm).
-
The anomeric proton of the α-anomer (axial) typically resonates at a lower field (e.g., ~6.3 ppm) compared to the β-anomer (equatorial) (e.g., ~5.7 ppm).[2]
-
The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is also diagnostic. For the α-anomer (axial H-1), the coupling constant (³J_H1,H2) is typically smaller (around 3-4 Hz) due to a gauche relationship. For the β-anomer (axial H-1 and axial H-2), the coupling constant is larger (around 8-9 Hz) due to a trans-diaxial relationship.
-
-
Quantitative Analysis: Integrate the areas of the anomeric proton signals for both anomers. The ratio of the integrals directly corresponds to the molar ratio of the α and β anomers in the sample.
Visualization of the Anomeric Effect
The following diagrams illustrate the conformational equilibrium of glucose pentaacetate anomers and the underlying electronic interactions of the anomeric effect.
References
Characterization of Beta-D-Glucose Pentaacetate Using FT-IR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of beta-D-glucose pentaacetate with its anomer, alpha-D-glucose pentaacetate, and the parent molecule, D-glucose (B1605176). Detailed experimental protocols and workflows are presented to support researchers in the accurate identification and characterization of these compounds, which are crucial intermediates in drug development and carbohydrate chemistry.
Comparative FT-IR Spectral Data
The FT-IR spectra of this compound, alpha-D-glucose pentaacetate, and D-glucose reveal distinct differences, primarily due to the presence and absence of acetyl groups and the anomeric configuration. The table below summarizes the key vibrational bands and their assignments for each compound, facilitating a clear comparison.
| Wavenumber (cm⁻¹) | Functional Group Assignment | This compound | alpha-D-Glucose Pentaacetate | D-Glucose |
| ~3500-3200 | O-H Stretching (broad) | Absent | Absent | Present |
| ~3000-2800 | C-H Stretching | Present | Present | Present |
| ~1750-1735 | C=O Stretching (ester) | Present | Present | Absent |
| ~1435 | C-H Bending (methyl) | Present | Present | Absent |
| ~1370 | C-H Bending (methyl) | Present | Present | Absent |
| ~1250-1220 | C-O Stretching (ester) | Present | Present | Absent |
| ~1150-1000 | C-O Stretching (ether, alcohol) | Present | Present | Present |
| Below 1000 | Fingerprint Region | Varies | Varies | Varies |
Key Observations:
-
The most significant difference is the presence of strong absorption bands corresponding to the carbonyl (C=O) and C-O stretching of the ester groups in both alpha and beta anomers of D-glucose pentaacetate, which are absent in the spectrum of unprotected D-glucose.[1][2]
-
Conversely, the broad O-H stretching band, characteristic of the hydroxyl groups in D-glucose, is absent in the spectra of the fully acetylated derivatives.[1]
-
Subtle differences in the fingerprint region (below 1000 cm⁻¹) can be used to distinguish between the alpha and beta anomers of D-glucose pentaacetate.
Experimental Protocol: FT-IR Spectroscopy of this compound (KBr Pellet Method)
This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Thoroughly grind the KBr in the agate mortar to a fine powder.
-
Add the this compound to the KBr in the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a small amount of the sample-KBr mixture into the pellet-forming die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering of the infrared beam.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.
-
Assign the observed absorption bands to the corresponding functional group vibrations based on established correlation charts and comparison with reference spectra.
-
Experimental Workflow
The following diagram illustrates the key steps in the characterization of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR characterization of this compound.
References
- 1. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
Comparative study of Lewis acid catalysts in glucose pentaacetate synthesis
A Comparative Guide to Lewis Acid Catalysts in Glucose Pentaacetate Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Glucose pentaacetate, a protected form of glucose, is a vital building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The choice of catalyst for its synthesis from D-glucose and an acetylating agent, typically acetic anhydride (B1165640), significantly impacts the reaction's efficiency, stereoselectivity (the formation of α or β anomers), and overall yield. This guide provides a comparative analysis of various Lewis acid catalysts used in the synthesis of glucose pentaacetate, supported by experimental data and detailed protocols.
Mechanism of Catalysis
The synthesis of glucose pentaacetate involves the esterification of the five hydroxyl groups of glucose with an acetylating agent. Lewis acid catalysts facilitate this reaction by activating the acetylating agent, usually acetic anhydride. The Lewis acid coordinates to one of the carbonyl oxygens of the acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose. This activation accelerates the rate of the acetylation reaction. The choice of catalyst can also influence the stereochemical outcome at the anomeric center (C-1), leading to the preferential formation of either the α or β anomer of glucose pentaacetate.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of different catalysts in the synthesis of glucose pentaacetate, highlighting key reaction parameters and outcomes.
| Catalyst | Acetylating Agent | Anomer Formed | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Iodine (I₂) | Acetic Anhydride | α-D-glucose pentaacetate | 1.0 h | 25 | 96.3 | [1] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | α-D-glucose pentaacetate | Not specified | Not specified | Widely used, effective | [2] |
| Sodium Acetate (B1210297) (NaOAc)* | Acetic Anhydride | β-D-glucose pentaacetate | 2-3 h | 100 | 77 | [3] |
*Note: Sodium acetate is a basic catalyst, but it is included here for comparison as a common method for synthesizing the β-anomer.
Detailed Experimental Protocols
Synthesis of α-D-Glucose Pentaacetate using Iodine Catalyst
This protocol describes a highly efficient, solvent-free method for the synthesis of α-D-glucose pentaacetate.[1][4]
Materials:
-
D-glucose (0.1 mol)
-
Acetic anhydride (0.6 mol)
-
Iodine (0.2 g)
Procedure:
-
In a round-bottom flask, combine D-glucose and acetic anhydride.
-
Add the iodine catalyst to the mixture.
-
Stir the reaction mixture at 25°C for 1.0 hour.
-
Upon completion of the reaction, pour the mixture into ice water to precipitate the product and quench the excess acetic anhydride.
-
Collect the solid product by filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure α-D-glucose pentaacetate.
Synthesis of β-D-Glucose Pentaacetate using Sodium Acetate Catalyst
This protocol details the synthesis of β-D-glucose pentaacetate using sodium acetate as a catalyst.[3]
Materials:
-
Anhydrous D-glucose (10.636 g, 590 mmol)
-
Anhydrous sodium acetate (8.287 g)
-
Acetic anhydride (150 ml)
Procedure:
-
In a 250 ml round-bottom flask, thoroughly mix anhydrous D-glucose and anhydrous sodium acetate.
-
Add acetic anhydride to the flask.
-
Heat the reaction mixture to 100°C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into ice water to precipitate the β-D-glucose pentaacetate.
-
Filter the white solid product.
-
Wash the collected solid with distilled water (5 times).
-
Dry the purified product to obtain white, solid β-D-glucose pentaacetate.
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for the synthesis of glucose pentaacetate and the logical relationship of the key components.
Caption: General experimental workflow for Lewis acid-catalyzed glucose pentaacetate synthesis.
Caption: Logical relationship of reactants and catalyst in glucose pentaacetate synthesis.
Other Lewis Acids in Glucose Acetylation Chemistry
While detailed comparative data for the direct synthesis of glucose pentaacetate from glucose is most readily available for iodine and zinc chloride, other Lewis acids like Aluminum Chloride (AlCl₃) , Tin(IV) Chloride (SnCl₄) , and Titanium(IV) Chloride (TiCl₄) are also employed in carbohydrate chemistry. Their primary application in this context is often in the anomerization of glucose pentaacetate, which is the conversion of one anomer (e.g., β) to the other (α).[5][6] This process is also crucial for obtaining the desired stereoisomer. For instance, SnCl₄ and TiCl₄ have been studied for their ability to catalyze the anomerization of acylated O- and S-glycosides.[6]
Conclusion
The choice of catalyst in the synthesis of glucose pentaacetate is a critical determinant of the reaction's success, influencing yield, reaction time, and the specific anomer produced. For the high-yield synthesis of α-D-glucose pentaacetate, iodine has been demonstrated to be a highly effective catalyst, offering excellent yield under mild, solvent-free conditions. Zinc chloride is another widely recognized Lewis acid for producing the α-anomer. Conversely, for the synthesis of β-D-glucose pentaacetate, a basic catalyst like sodium acetate is the standard choice. The provided experimental protocols offer reliable methods for obtaining both anomers of this important chemical intermediate. Researchers should select the catalyst and reaction conditions based on the desired anomeric product and the overall efficiency required for their specific application.
References
- 1. Synthesis of glucose pentaacetate catalyzed by iodine in the absence of solvent | Semantic Scholar [semanticscholar.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of beta-D-Glucose Pentaacetate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, procedural instructions for the proper disposal of beta-D-Glucose pentaacetate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. Handle this compound in a well-ventilated area, and always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
It is important to note that there are discrepancies in the hazard classification of this compound across different safety data sheets (SDS). While some sources classify it as non-hazardous[1][2][3], at least one SDS identifies it as a substance that causes severe skin burns and eye damage[4]. Therefore, it is prudent to handle this compound with caution.
Quantitative Data and Hazard Profile
Specific quantitative exposure limits and disposal concentrations for this compound are not well-established in the provided search results. However, the following table summarizes key information from safety data sheets.
| Parameter | Information | Source(s) |
| Synonyms | Penta-O-acetyl-β-D-glucopyranose | [4] |
| CAS Number | 604-69-3 | [4] |
| Appearance | White, odorless powder/solid | [2] |
| Hazard Classification | Varies: Not classified as hazardous[1][2][3]; Causes severe skin burns and eye damage[4] | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | [2][5][6] |
| Ecological Impact | No specific data available on toxicity, persistence, or bioaccumulation.[3][4][7] Should not be released into the environment.[2][8] | [2][3][4][7][8] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations.[4][6] Chemical waste generators are responsible for ensuring that waste is classified and disposed of correctly.[2][5][9]
Step 1: Waste Identification and Segregation
-
Uncontaminated this compound: If the compound is in its pure form (e.g., expired or unused reagent), it should be collected in a designated, sealed, and clearly labeled waste container.
-
Contaminated this compound: If the compound is mixed with other solvents or reagents, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component in the mixture. Do not mix with incompatible materials, such as strong oxidizing agents.[5]
-
Contaminated labware: Any containers, gloves, or other materials that have come into contact with this compound should be disposed of as solid chemical waste.
Step 2: Spill Management and Cleanup
In the event of a spill:
-
Ensure the area is well-ventilated.[2]
-
Place the spilled material into a suitable, labeled container for disposal.[2][3]
-
Clean the contaminated surface thoroughly.[1]
Step 3: Packaging and Labeling
-
Container: Use a robust, leak-proof container that is compatible with the chemical waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture. The label should also include the date of accumulation and the name of the generating laboratory or researcher.
Step 4: Storage and Disposal
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for the collection of the waste by your institution's EHS department or a certified hazardous waste disposal company. Do not pour this compound down the drain or dispose of it in the regular trash.[6][8] The recommended disposal method is through a licensed chemical destruction plant or controlled incineration.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. echemi.com [echemi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling beta-D-Glucose pentaacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling beta-D-glucose pentaacetate. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a white to off-white, odorless powder, proper personal protective equipment is the first line of defense against potential exposure.[1][2][3] Although it is not classified as a hazardous substance, following good industrial hygiene and safety practices is essential.[1][3]
Recommended PPE for Handling this compound:
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing | [2][3][4] |
| Respiratory | Generally not required under normal use with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH-approved N95 respirator or equivalent is recommended. | [2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures the integrity of experimental results.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Handling :
-
Storage :
-
Store the compound in a tightly sealed container.[4]
-
Keep it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][3][4] While some sources suggest room temperature storage[5], others recommend refrigeration or storage at -20°C[1][5]. Always consult the supplier's specific recommendations.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Guidance:
-
For Spills :
-
Small Spills : Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4] Avoid actions that generate dust.[4]
-
Large Spills : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Then, shovel the material into a suitable container for disposal.[1]
-
-
General Waste :
Emergency Procedures: First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4] |
| Skin Contact | Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation or other symptoms occur.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][2][4] |
| Ingestion | Do NOT induce vomiting.[4][6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek medical attention.[4] |
Physical and Chemical Properties
Understanding the properties of this compound can inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₁₁[1][3] |
| Molecular Weight | 390.34 g/mol [1][3] |
| Appearance | White to off-white solid powder[1][2][3] |
| Odor | Odorless[2][3] |
| Melting Point | 129 - 133 °C[2][3][6] |
| Solubility | Sparingly soluble in water[1] |
References
- 1. Beta D-Gluco Pentaacetate Manufacturers, with SDS [mubychem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. goldbio.com [goldbio.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
